molecular formula C16H23ClN2O B162177 AH 8529 CAS No. 41805-00-9

AH 8529

Numéro de catalogue: B162177
Numéro CAS: 41805-00-9
Poids moléculaire: 294.82 g/mol
Clé InChI: NROYLFLWMSYSMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is a chemical compound of significant interest in preclinical research, particularly within the class of synthetic substances that act on opioid receptors . It is structurally analogous to AH-7921 (3,4-dichloro-N-[(1-(dimethylamino)cyclohexyl]methyl]benzamide), a compound initially investigated for its analgesic properties in the 1970s . Like its analogs, this benzamide derivative is presumed to function as an agonist at the μ-opioid receptor (MOR), the primary molecular target for classical opioids . Activation of the MOR inhibits adenylate cyclase, reduces cyclic adenosine monophosphate (cAMP) production, and modulates calcium and potassium ion channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release . The core N-substituted benzamide scaffold has been identified as a valuable template for developing research tools with moderate MOR affinity and selectivity, making them potentially useful for studying receptor occupancy and competition with endogenous ligands . In a research context, this compound and its analogs are utilized in neuroscience and pharmacology to help elucidate the complex signaling mechanisms of opioid receptors . Furthermore, structural modifications of this scaffold, such as halogen substitution, are explored in the development of positron emission tomography (PET) radiotracers aimed at quantifying MOR availability in the brain with rapid pharmacokinetic profiles . This compound is strictly for use in controlled laboratory research.

Propriétés

IUPAC Name

4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROYLFLWMSYSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342408
Record name 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41805-00-9
Record name 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AH 8529: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the known chemical properties of AH 8529 and outlines a generalized framework for the characterization of novel synthetic opioids. As of the latest available information, the physiological, toxicological, and pharmacological properties of this compound have not been elucidated. The experimental protocols and signaling pathways described herein are based on established methodologies for the study of opioids and should be considered as a hypothetical guide for the investigation of this and similar compounds.

Core Chemical Identity of this compound

This compound is an analytical reference standard that is structurally categorized as an opioid.[1] Its core chemical and physical properties are summarized below.

PropertyValue
Formal Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1]
CAS Number 41805-00-9[1]
Molecular Formula C₁₆H₂₃ClN₂O[1]
Formula Weight 294.8 g/mol [1]
Purity ≥98%
Formulation A crystalline solid[1]
SMILES ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1[1]
InChI Key NROYLFLWMSYSMA-UHFFFAOYSA-N[1]

Solubility Data [1]

SolventConcentration
DMF50 mg/mL
DMSO30 mg/mL
Ethanol (B145695)50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Plausible Synthesis Route

While a specific synthesis protocol for this compound is not detailed in the scientific literature, a plausible route can be inferred from the synthesis of the structurally analogous compound, AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide). The key difference lies in the starting benzoyl chloride. The synthesis would likely follow a multi-step process:

  • Strecker Synthesis: The initial step would involve the formation of the α-aminonitrile adduct. This is typically achieved by reacting cyclohexanone (B45756) with potassium cyanide and the hydrochloride salt of dimethylamine (B145610) in an aqueous ethanol solution.

  • Reduction of the Nitrile: The resulting aminonitrile is then reduced to the corresponding diamine, 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine. This reduction can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran.

  • Amidation: The final step is the acylation of the primary amine. The diamine intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the final product, this compound.

Hypothetical Pharmacological Characterization Workflow

Given that the biological activity of this compound is unknown, a systematic approach is required to characterize its pharmacological profile. The following workflow outlines a standard cascade of experiments for a novel compound with suspected opioid activity.

G A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Opioid Receptor Binding Assays (μ, δ, κ) A->B C Initial Functional Screen (e.g., GTPγS Assay) B->C D Receptor Affinity & Selectivity (Ki determination) C->D E Functional Potency & Efficacy (cAMP, β-arrestin) D->E F Off-Target Screening (e.g., CEREP panel) E->F G Antinociceptive Assays (Tail-flick, Hot-plate) F->G Selective & Potent? H Assessment of Side Effects (Respiratory Depression, Constipation) G->H I Pharmacokinetic Analysis (ADME) H->I

Caption: Hypothetical workflow for the characterization of this compound.

Experimental Protocols

Analytical Characterization

A comprehensive structural and purity analysis of a new batch of this compound is critical. The following techniques are standard:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity. A gradient elution with a C18 column using acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure and identify any impurities.

  • Infrared (IR) and Raman Spectroscopy: To identify characteristic functional groups present in the molecule.

In Vitro Assays for Opioid Receptor Activity

These assays are designed to determine if and how this compound interacts with opioid receptors.

  • Radioligand Binding Assays:

    • Objective: To determine the affinity (Ki) of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

    • Methodology: Cell membranes expressing the receptor of interest are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured, allowing for the calculation of the inhibition constant (Ki).

  • [³⁵S]GTPγS Functional Assay:

    • Objective: To measure the ability of this compound to activate G-protein signaling through opioid receptors, thus determining its efficacy (agonist, antagonist, or inverse agonist).

    • Methodology: Receptor-expressing cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound radioactivity is quantified by scintillation counting.

  • cAMP Inhibition Assay:

    • Objective: To measure the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.

    • Methodology: Whole cells expressing the opioid receptor are first stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The cells are then treated with varying concentrations of this compound. The resulting cAMP levels are measured using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • β-Arrestin Recruitment Assay:

    • Objective: To quantify the recruitment of β-arrestin to the opioid receptor upon agonist binding, a key pathway involved in receptor desensitization and some side effects.

    • Methodology: A variety of assays can be used, often employing cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein). Agonist-induced recruitment brings the two components into proximity, generating a measurable signal (e.g., luminescence or fluorescence).

In Vivo Models

Should in vitro data suggest significant opioid receptor activity, in vivo studies in animal models (typically rodents) would be the next step.

  • Antinociception Assays:

    • Objective: To assess the analgesic properties of this compound.

    • Methodology:

      • Tail-flick test: Measures the latency of a rodent to move its tail from a source of radiant heat.

      • Hot-plate test: Measures the latency to a nociceptive response (e.g., licking a paw) when the animal is placed on a heated surface.

      • Acetic acid writhing test: An inflammatory pain model where the number of abdominal constrictions is counted after intraperitoneal injection of a dilute acid solution.

  • Side Effect Assessment:

    • Objective: To evaluate common opioid-mediated side effects.

    • Methodology:

      • Respiratory Depression: Measured using whole-body plethysmography to monitor breathing rate and tidal volume in conscious animals after drug administration.

      • Gastrointestinal Transit (Constipation): Animals are given an oral charcoal meal at a set time after drug administration. The distance the charcoal has traveled through the small intestine is measured as a percentage of the total length.

Representative Opioid Signaling Pathway

As this compound is categorized as an opioid, its primary mechanism of action, if active, would likely involve the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway for MOR activation is depicted below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Analgesia Analgesia & Other Effects G_protein->Analgesia Other Pathways (e.g., ion channels) Opioid Opioid Agonist (e.g., this compound) Opioid->MOR Binds PKA Protein Kinase A cAMP->PKA PKA->Analgesia

Caption: Generalized mu-opioid receptor signaling pathway.

References

AH 8529 (CAS RN: 41805-00-9): A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Forensic Use Only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the available information on AH 8529, a synthetic compound structurally classified as an opioid.[1][2] This document is intended for researchers, scientists, and drug development professionals, and it summarizes the current, albeit limited and partially conflicting, state of knowledge regarding this molecule.

Physicochemical Properties

This compound, with the formal name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is a crystalline solid.[3] Its fundamental physicochemical properties are summarized in the table below, compiled from publicly available data sheets.[1][2][3]

PropertyValueSource
CAS Registry Number 41805-00-9[1][2][3]
Formal Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1][2][3]
Molecular Formula C₁₆H₂₃ClN₂O[1][2][3]
Formula Weight 294.8 g/mol [1][2][3]
Purity ≥98%[3]
Formulation A crystalline solid[3]
λmax 234 nm[1][3]
SMILES ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1[1][3]
InChI Key NROYLFLWMSYSMA-UHFFFAOYSA-N[1][3]

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.

SolventSolubilitySource
DMF 50 mg/mL[1][2]
DMSO 30 mg/mL[1][3]
Ethanol 50 mg/mL[1][3]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1][3]

Biological Activity and Mechanism of Action: A Contradictory Landscape

There is conflicting information regarding the biological activity of this compound. Several chemical suppliers, including Cayman Chemical and Bertin Bioreagent, state that the physiological and toxicological properties of this compound are not known.[1][2][4]

In contrast, MedchemExpress describes this compound as an orally active opioid compound with an analgesic effect. At present, publicly accessible peer-reviewed literature detailing the specific opioid receptor binding affinities, in vitro functional activity, or in vivo analgesic properties of this compound is lacking.

Given its structural classification as an opioid, it is hypothesized that this compound may act as an agonist at one or more of the opioid receptor subtypes (μ, δ, or κ). Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to analgesia and other physiological effects.

Hypothesized Opioid Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH_8529 This compound (Hypothesized Ligand) OR Opioid Receptor (e.g., MOR, DOR, KOR) AH_8529->OR Binds to and activates receptor G_Protein Gi/o Protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreased production Analgesia Analgesia & Other Physiological Effects cAMP->Analgesia Ion_Channel->Analgesia

Hypothesized opioid signaling pathway for this compound.

Recommended Experimental Protocols for Characterization

For researchers wishing to investigate the pharmacological properties of this compound, the following standard assays for opioid compounds are recommended.

In Vitro Characterization: Receptor Binding and Functional Assays

A crucial first step is to determine the binding affinity and functional activity of this compound at the μ, δ, and κ opioid receptors.

  • Radioligand Binding Assays: Competitive binding assays using membranes from cells expressing recombinant human opioid receptors and a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) can be used to determine the binding affinity (Ki) of this compound for each receptor subtype.[5]

  • [³⁵S]GTPγS Binding Assay: This functional assay measures the extent of G-protein activation following agonist binding to the opioid receptor.[6][7][8][9][10] It can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and to classify it as a full or partial agonist.

Experimental Workflow for In Vitro Characterization Start Start: Synthesize or Procure this compound Prepare_Membranes Prepare cell membranes expressing recombinant opioid receptors (MOR, DOR, KOR) Start->Prepare_Membranes Binding_Assay Radioligand Binding Assay (Determine Ki) Prepare_Membranes->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine EC₅₀ and Eₘₐₓ) Prepare_Membranes->Functional_Assay Data_Analysis Data Analysis and Pharmacological Profiling Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End: Characterized In Vitro Profile Data_Analysis->End

Workflow for in vitro characterization of this compound.
In Vivo Characterization: Analgesic Efficacy

To verify the analgesic effects of this compound, standard animal models of nociception should be employed.

  • Hot Plate Test: This is a widely used method to assess the central analgesic activity of compounds.[1][11][12][13] The latency of the animal's response to a thermal stimulus is measured before and after administration of the test compound.

  • Tail-Flick Test: This test also measures the response to a thermal stimulus and is primarily indicative of spinal-mediated analgesia.

  • Writhing Test: This model uses an intraperitoneal injection of an irritant (e.g., acetic acid) to induce a visceral inflammatory pain response. The number of writhes is counted to assess the efficacy of the analgesic.

Summary and Future Directions

This compound is a synthetic compound with the structural characteristics of an opioid. While its basic physicochemical properties are defined, there is a significant lack of and contradiction in the publicly available data regarding its biological activity. For the scientific and drug development communities, the immediate need is for rigorous pharmacological characterization. The experimental protocols outlined in this guide provide a roadmap for elucidating the opioid receptor binding profile, functional activity, and in vivo efficacy of this compound. Such studies are essential to confirm or refute its classification as an opioid analgesic and to understand its potential therapeutic or toxicological profile. Researchers are strongly encouraged to publish their findings to resolve the current ambiguities surrounding this compound.

References

Unraveling the Identity of AH 8529: A Case of Mistaken Identity in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the mechanism of action for the compound designated as AH 8529 reveals a significant ambiguity in the scientific literature, pointing to a potential case of mistaken identity with a similarly named but distinct pharmacological agent, AZD8529. This report clarifies the available information on both compounds to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape.

The compound This compound , as cataloged by chemical suppliers like Cayman Chemical, is an analytical reference standard.[1] It is structurally classified as an opioid, with the chemical formula C₁₆H₂₃ClN₂O and CAS number 41805-00-9.[1] Crucially, the physiological and toxicological properties of this compound have not been elucidated, and it is intended solely for research and forensic applications.[1] At present, there is a notable absence of published scientific studies detailing its mechanism of action, molecular targets, or signaling pathways.

In contrast, the compound AZD8529 is a well-documented investigational drug. It is a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[2] AZD8529 was developed with the primary indication for the treatment of schizophrenia and progressed to Phase 2 clinical trials.[2] However, development was halted as it did not meet its primary clinical endpoints.[2] The IUPHAR/BPS Guide to PHARMACOLOGY provides information on this compound, highlighting its distinct chemical structure and pharmacological profile from the opioid-classified this compound.[2]

Due to the lack of available scientific data on the mechanism of action for this compound, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as originally requested. The scientific community has not yet published research that would form the basis of such a document.

For researchers interested in the pharmacology of mGluR2 positive allosteric modulators, a wealth of information is available on AZD8529. However, for those specifically investigating the opioid-classified compound this compound, further primary research is required to determine its pharmacological properties and mechanism of action.

References

AH 8529: Uncharacterized Opioid-Like Compound with Unknown Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as an opioid-like compound, the pharmacological and toxicological properties of AH 8529 remain unknown, according to available scientific and commercial sources. This substance is currently designated as an analytical reference standard, intended for research and forensic applications only.

At present, there is a significant lack of publicly available data regarding the specific biological activity of this compound. Information concerning its binding affinity for opioid receptors, in vivo efficacy, mechanism of action, and pharmacokinetic profile has not been documented in scientific literature. Consequently, a detailed technical guide on its core pharmacological properties cannot be compiled.

This compound, chemically known as 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is structurally categorized as an opioid.[1][2] However, this classification is based on its chemical structure rather than demonstrated pharmacological effects. Suppliers of this compound explicitly state that its physiological and toxicological properties have not been investigated.[1][2]

Due to the absence of experimental data, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—as requested for an in-depth technical guide—is not feasible. Further research is required to elucidate the pharmacological characteristics of this compound and determine its potential biological targets and effects.

References

Lack of Public Toxicological Data for AH 8529 Necessitates a General Preclinical Toxicology Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific toxicological data for the analytical reference opioid AH 8529 in publicly available literature prevents the creation of a detailed technical guide on the compound. The physiological and toxicological properties of this compound are currently unknown.

In light of the unavailable specific data for this compound, this guide will provide a comprehensive overview of the standard toxicological evaluation process for a new chemical entity (NCE) intended for pharmaceutical development. This document will serve as a technical reference for researchers, scientists, and drug development professionals, outlining the typical in vitro and in vivo studies, data presentation, experimental protocols, and the investigation of toxicity-related signaling pathways.

Preclinical Toxicology: An Overview

Preclinical toxicology studies are a critical component of drug development, designed to identify potential adverse effects of a new drug candidate before it is tested in humans.[1] These studies are essential for determining a safe starting dose for clinical trials, identifying target organs for toxicity, and understanding the dose-response relationship of any observed adverse effects.[2] The preclinical safety evaluation of a new pharmaceutical is typically guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

The toxicological assessment of an NCE is a phased approach, beginning with in vitro assays and progressing to more complex in vivo studies in animal models.[2][6] This tiered approach helps to reduce the reliance on animal testing and allows for early deselection of candidates with unfavorable safety profiles.[6][7]

In Vitro Toxicology Studies

Early-stage drug development heavily relies on in vitro toxicology assays to predict potential toxicities and prioritize candidates.[6] These assays are typically faster and less expensive than in vivo studies and provide valuable mechanistic insights.[8]

Table 1: Common In Vitro Toxicology Assays

Assay TypeEndpoint MeasuredTypical Cell ModelsPurpose
Cytotoxicity Cell viability, cell membrane integrity (e.g., LDH release)Hepatocytes (e.g., HepG2), renal cells (e.g., HEK293)To determine the concentration at which the compound causes cell death.
Genotoxicity DNA damage, mutations, chromosomal aberrationsBacteria (Ames test), mammalian cells (e.g., CHO)To assess the potential of the compound to cause genetic damage, which can be linked to cancer.[9]
Cardiotoxicity hERG channel inhibition, cardiomyocyte viabilityhERG-expressing cell lines, iPSC-derived cardiomyocytesTo evaluate the risk of drug-induced cardiac arrhythmias.
Hepatotoxicity Liver enzyme leakage, mitochondrial dysfunctionPrimary hepatocytes, liver spheroidsTo identify compounds with the potential to cause drug-induced liver injury (DILI).[10]
Metabolic Stability Rate of compound metabolismLiver microsomes, S9 fractionsTo assess how quickly the compound is broken down by metabolic enzymes.

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human hepatocytes (e.g., HepG2 cell line) are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Compound Exposure: The cells are then treated with the test compound at a range of concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. An IC50 value (the concentration at which 50% of cell viability is lost) is then calculated.

In Vivo Toxicology Studies

In vivo studies are conducted in animal models to understand the systemic effects of a drug candidate.[2] The choice of animal species is critical and should be justified based on pharmacological and metabolic similarities to humans.[3]

Table 2: Key In Vivo Toxicology Studies

Study TypeSpecies (Typical)DurationKey Parameters Measured
Acute Toxicity Rodent, Non-rodentSingle dose, up to 14 daysMortality, clinical signs of toxicity, gross pathology. Helps in determining the maximum tolerated dose (MTD).[11][12]
Repeat-Dose Toxicity Rodent, Non-rodent28 days to 6 monthsClinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Genetic Toxicology RodentShort-termMicronucleus test (in vivo) to assess chromosomal damage.
Reproductive & Developmental Rodent, RabbitVariesEffects on fertility, embryonic development, and pre/postnatal development.
Carcinogenicity RodentUp to 2 yearsTumor incidence and latency.
  • Animal Model: Young adult Sprague-Dawley rats are often used. Animals are acclimatized to the laboratory conditions before the study begins.

  • Dose Groups: Typically, three dose levels (low, mid, high) of the test compound and a vehicle control group are included. The high dose is often selected to be the maximum tolerated dose (MTD).

  • Administration: The compound is administered daily for 28 days via the intended clinical route (e.g., oral gavage, intravenous injection).

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified time points (e.g., at termination) for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized. A thorough necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.

Signaling Pathways in Drug-Induced Toxicity

Understanding the molecular mechanisms underlying drug toxicity is crucial for risk assessment and the development of safer drugs. Many toxic effects are mediated by the drug's interaction with specific cellular signaling pathways.[13] For instance, drug-induced liver injury can be initiated by the formation of reactive metabolites that cause oxidative stress, leading to the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), which can promote cell death.[13][14]

DILI_Pathway cluster_metabolism Phase I/II Metabolism cluster_detox Detoxification cluster_stress Cellular Stress & Damage cluster_signaling Stress Signaling cluster_outcome Cellular Outcome Drug Parent Drug Metabolite Stable Metabolite Drug->Metabolite CYP450 Drug->Metabolite ReactiveMetabolite Reactive Metabolite Drug->ReactiveMetabolite CYP450 Drug->ReactiveMetabolite Detoxified Detoxified Product ReactiveMetabolite->Detoxified GSH Conjugation ReactiveMetabolite->Detoxified CovalentBinding Covalent Binding to Proteins ReactiveMetabolite->CovalentBinding ReactiveMetabolite->CovalentBinding OxidativeStress Oxidative Stress (ROS) ReactiveMetabolite->OxidativeStress ReactiveMetabolite->OxidativeStress NFkB NF-κB Inhibition ReactiveMetabolite->NFkB GSH GSH GSH->Detoxified Necrosis Necrosis CovalentBinding->Necrosis MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction OxidativeStress->MitoDysfunction JNK JNK Activation OxidativeStress->JNK OxidativeStress->JNK MitoDysfunction->Necrosis MitoDysfunction->Necrosis Apoptosis Apoptosis JNK->Apoptosis JNK->Apoptosis NFkB->Apoptosis sensitizes NFkB->Apoptosis

Caption: A simplified signaling pathway for drug-induced liver injury.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_covalent Reactive Metabolite Trapping cluster_invivo In Vivo PK & Metabolism cluster_conclusion Data Integration & Risk Assessment start Test Compound (NCE) microsomes Incubate with Liver Microsomes hepatocytes Incubate with Primary Hepatocytes trapping Incubate with Microsomes + Trapping Agents (e.g., GSH) dosing Dose Animal Model (e.g., Rat) analysis1 LC-MS/MS Analysis (Metabolite ID) microsomes->analysis1 hepatocytes->analysis1 assessment Identify Metabolic Pathways & Bioactivation Potential analysis1->assessment analysis2 LC-MS/MS Analysis (Adduct ID) trapping->analysis2 analysis2->assessment sampling Collect Plasma, Urine, Feces, Bile dosing->sampling analysis3 LC-MS/MS Analysis (Metabolite Profiling) sampling->analysis3 analysis3->assessment

Caption: Workflow for assessing the metabolic fate and bioactivation potential of a new chemical entity.

References

An In-depth Technical Guide to AH 8529: A Novel Synthetic Opioid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic opioid AH 8529. Due to the limited publicly available data on this compound, this document also includes detailed information on the closely related and better-studied analog, AH-7921. This comparative approach offers valuable insights into the potential pharmacological profile of this compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide .[1] It is classified as an opioid analytical reference standard.[1][2] The physiological and toxicological properties of this compound are largely unknown.[1][2] This guide synthesizes the available chemical and physical data for this compound and presents a detailed analysis of the pharmacology, mechanism of action, and experimental data of its dichlorinated analog, AH-7921, to serve as a reference for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. For comparative purposes, the properties of the related compound AH-7921 are also included.

PropertyThis compoundAH-7921
IUPAC Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1]3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide[3][4][5][6]
Synonyms -Doxylam[5]
CAS Number 41805-00-9[1]55154-30-8[3][4]
Molecular Formula C₁₆H₂₃ClN₂O[1]C₁₆H₂₂Cl₂N₂O[3][4]
Molecular Weight 294.8 g/mol [1]329.3 g/mol [7]
Appearance Crystalline solid[1][2]White solid (hydrochloride salt), solid (free amine)[6]
Purity ≥98%[1][2]Not specified in provided results
Solubility DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]Ethanol: ~11 mg/mL, DMSO: ~3 mg/mL, DMF: ~10 mg/mL (as free amine)[5]
SMILES ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1[1]CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl[7]
InChI Key NROYLFLWMSYSMA-UHFFFAOYSA-N[1]JMZROFPPEXCTST-UHFFFAOYSA-N[3][4][7]

Pharmacological Profile and Mechanism of Action (Based on AH-7921)

Disclaimer: The following information is based on studies of AH-7921, a structurally similar compound to this compound. The pharmacology of this compound has not been extensively studied, and its properties may differ.

AH-7921 is a potent synthetic opioid analgesic.[8] Its mechanism of action is presumed to be primarily through agonism at the μ-opioid receptor (MOR), similar to morphine and other opioids.[8] This interaction is responsible for its analgesic and euphoric effects.[8]

Opioid Receptor Binding and Activity

While specific binding affinity data for this compound is not available, studies on related compounds provide insights. For instance, a phenyl-substituted analog of AH-7921 demonstrated high affinity for both the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR), with Ki values of 60 nM and 34 nM, respectively. This analog also showed a notable affinity for the serotonin (B10506) transporter (SERT) with a Ki of 4 nM.

The presumed signaling pathway following μ-opioid receptor activation by an agonist like AH-7921 is depicted below.

opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus MOR μ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Opioid Opioid Agonist (e.g., AH-7921) Opioid->MOR Binds to

Caption: Presumed signaling pathway of a μ-opioid agonist.

Experimental Protocols (Based on AH-7921 Synthesis)

Disclaimer: The following is a generalized synthesis protocol for AH-7921 and should not be attempted without proper laboratory facilities and safety precautions. The synthesis of this compound may require different procedures.

The synthesis of AH-7921 can be achieved from commercially available starting materials in a three-step process.[5] A general workflow for the synthesis is outlined below.

synthesis_workflow start Cyclohexanone (B45756) step1 Strecker Synthesis (with KCN and Dimethylamine (B145610) HCl) start->step1 intermediate1 α-aminonitrile step1->intermediate1 step2 Reduction (with LiAlH4) intermediate1->step2 intermediate2 1-(aminomethyl)-N,N-dimethylcyclohexanamine step2->intermediate2 step3 Acylation (with 3,4-dichlorobenzoyl chloride) intermediate2->step3 end AH-7921 step3->end

Caption: Generalized synthesis workflow for AH-7921.

Step 1: Strecker Synthesis of the α-aminonitrile

The initial step involves the reaction of cyclohexanone with potassium cyanide and the hydrochloride salt of dimethylamine in aqueous ethanol to yield the corresponding α-aminonitrile.[5]

Step 2: Reduction of the α-aminonitrile

The α-aminonitrile is then reduced, for example, using lithium aluminum hydride (LiAlH₄) in anhydrous ether, to produce the primary amine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine.[5]

Step 3: Acylation of the Primary Amine

The final step is the acylation of the primary amine with 3,4-dichlorobenzoyl chloride to yield AH-7921.[5]

Analytical Profile (Based on AH-7921)

The analytical identification of AH-7921 is typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The electron ionization mass spectrum of AH-7921 shows characteristic fragmentation patterns.[5]

Analytical TechniqueKey Findings for AH-7921
GC-MS (m/z) 328 and 326 [M-1], 175 and 173, 147 and 145, 127 and 126 (base peak), 109, 96, 84[5]
UV λmax 234 nm (for this compound)[1]

Discussion and Future Directions

This compound is a synthetic opioid with a chemical structure closely related to other potent analgesics. The lack of comprehensive studies on its pharmacology, toxicology, and mechanism of action highlights a significant gap in the scientific literature. Future research should focus on:

  • Pharmacological Characterization: Determining the binding affinities and functional activities of this compound at various opioid and non-opioid receptors.

  • In Vivo Studies: Evaluating the analgesic efficacy, abuse liability, and toxicological profile of this compound in animal models.

  • Metabolism and Pharmacokinetics: Identifying the major metabolic pathways and pharmacokinetic parameters of this compound.

  • Development of Analytical Methods: Establishing validated analytical methods for the detection and quantification of this compound and its metabolites in biological matrices.

By addressing these research questions, the scientific community can gain a more complete understanding of the risks and potential therapeutic applications of this novel synthetic opioid.

References

AH 8529 Analytical Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 8529 is a synthetic compound structurally categorized as an opioid.[1][2][3][4] As an analytical reference standard, it is primarily intended for research and forensic applications.[1][2][3] This technical guide provides a comprehensive overview of the available chemical, analytical, and pharmacological information on this compound. Due to the limited publicly available data specifically for this compound, this guide also incorporates information from closely related analogs to provide a broader context for its synthesis, analysis, and potential biological activity. All information derived from related compounds is explicitly noted.

Physicochemical Properties

This compound is a crystalline solid with a molecular formula of C₁₆H₂₃ClN₂O and a molecular weight of 294.8 g/mol .[1][2][3] Its formal chemical name is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1][3] Detailed chemical and physical properties are summarized in the table below.

PropertyValueReference
Formal Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1][3]
CAS Number 41805-00-9[1][2][3]
Molecular Formula C₁₆H₂₃ClN₂O[1][2][3]
Formula Weight 294.8[1][2][3]
Purity ≥98%[1][2][3]
Formulation A crystalline solid[1][2][3]
SMILES ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1[1][2]
InChI Key NROYLFLWMSYSMA-UHFFFAOYSA-N[1][3]
Solubility (mg/mL) DMF: 50, DMSO: 30, Ethanol: 50, Ethanol:PBS (pH 7.2) (1:1): 0.5[1][3]
λmax 234 nm[1][3]
Storage Temperature -20°C[1]

Synthesis

The synthesis can be conceptualized as a three-step process:

  • Strecker Synthesis: Formation of an α-aminonitrile from a ketone.

  • Reduction: Conversion of the nitrile group to a primary amine.

  • Acylation: Coupling of the amine with a substituted benzoyl chloride.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation A Cyclohexanone D 1-(Cyanocyclohexyl)dimethylamine (α-aminonitrile) A->D + Heat B Dimethylamine HCl B->D + Heat C Potassium Cyanide C->D + Heat F 1-(Aminomethyl)-N,N-dimethylcyclohexanamine D->F + E E Reducing Agent (e.g., LiAlH4) H This compound F->H + G G 4-Chlorobenzoyl chloride G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis A Biological Matrix (e.g., Blood, Urine) B Extraction (LLE or SPE) A->B C Concentration B->C D Reconstitution C->D E LC-MS/MS or GC-MS D->E F Identification (Retention Time, Mass Spectrum) E->F G Quantification (Calibration Curve) E->G G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Opioid Agonist (e.g., this compound) B μ-Opioid Receptor (GPCR) A->B Binds to C G-protein (Gi/o) B->C Activates D Adenylyl Cyclase C->D Inhibits E Ca²⁺ Channel C->E Inhibits H K⁺ Channel C->H Activates F Vesicle with Neurotransmitters E->F Controls G Reduced Neurotransmitter Release F->G Leads to I Hyperpolarization H->I Causes

References

AH 8529: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of AH 8529, an analytical reference standard structurally categorized as an opioid. The information is intended to support research, formulation development, and further investigation of this compound.

Core Physicochemical Properties

This compound is a crystalline solid with the formal name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 41805-00-9
Molecular Formula C₁₆H₂₃ClN₂O
Formula Weight 294.8 g/mol
Purity ≥98%
Formulation A crystalline solid

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is presented in the following table for ease of comparison.

Solvent SystemSolubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL
Ethanol50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Experimental Protocols for Solubility Determination

While the precise methods used to generate the above data are not publicly detailed, this section outlines standard protocols for kinetic and thermodynamic solubility assays that are widely accepted in the pharmaceutical sciences. These methods are suitable for determining the solubility of compounds like this compound.

Kinetic Solubility Assay Protocol

This method is often used in early drug discovery for rapid assessment of solubility.

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving the compound in 100% DMSO to a high concentration (e.g., 10-20 mM).

  • Assay Plate Preparation: A small aliquot of the DMSO stock solution is added to a 96-well microtiter plate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells containing the DMSO stock solution to achieve the desired final compound concentrations. The final DMSO concentration is typically kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation and Shaking: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Detection and Quantification: The amount of soluble compound is determined. Common methods include:

    • Nephelometry: Measures the turbidity of the solution caused by precipitated compound.

    • UV-Vis Spectroscopy: The plate is filtered or centrifuged to remove any precipitate. The concentration of the compound in the clear supernatant is then determined by measuring its UV absorbance at a specific wavelength (λmax for this compound is 234 nm) and comparing it to a standard curve.

    • LC-MS/MS: For higher sensitivity and specificity, the supernatant can be analyzed by liquid chromatography-tandem mass spectrometry.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility, which is considered the "true" solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH).

  • Equilibration: The vial is sealed and agitated (e.g., on an orbital shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Separation of Solid and Liquid Phases: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV, by comparing the response to a standard curve of known concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

As the physiological and toxicological properties of this compound are not yet fully characterized, the following diagrams illustrate a plausible signaling pathway and a standard experimental workflow for a compound categorized as an opioid.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid_receptor μ-Opioid Receptor g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) pka->cellular_response Leads to AH8529 This compound (Agonist) AH8529->opioid_receptor Binds to

Simplified μ-Opioid Receptor Signaling Pathway.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis prep_receptors Prepare Opioid Receptor Membrane Homogenate incubate Incubate Receptors, Radioligand, and this compound Together prep_receptors->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]-DAMGO) prep_radioligand->incubate prep_test_compound Prepare Serial Dilutions of this compound prep_test_compound->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity of Bound Ligand filter->quantify calculate Calculate IC₅₀ and Ki Values quantify->calculate

Workflow for a Competitive Opioid Receptor Binding Assay.

References

In-depth Technical Guide: AH 8529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on AH 8529. A comprehensive review of scientific literature and databases reveals a significant lack of in-depth research on this compound. The physiological, toxicological, and pharmacological properties of this compound are largely unknown.[1] This guide should be used for informational purposes only and is not a substitute for rigorous experimental investigation.

Introduction

This compound is classified as an opioid and is primarily available as an analytical reference standard for research and forensic applications.[1] Its formal chemical name is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1] Due to the limited publicly available data, this guide will present the known physicochemical properties and a generalized overview of opioid signaling pathways, which may or may not be directly applicable to this compound.

Physicochemical Properties

The following table summarizes the known quantitative data for this compound, primarily sourced from its supplier, Cayman Chemical.

PropertyValueReference
Chemical Formula C₁₆H₂₃ClN₂O[1]
Formula Weight 294.8 g/mol [1]
CAS Number 41805-00-9[1]
UV Maximum Absorption (λmax) 234 nm[1]
Solubility in DMF 50 mg/mL[1]
Solubility in DMSO 30 mg/mL[1]
Solubility in Ethanol 50 mg/mL[1]
Solubility in Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Spectral Data

Experimental Protocol: General Gas Chromatography-Mass Spectrometry (GC-MS) for Novel Psychoactive Substances

The following is a generalized protocol for the analysis of novel psychoactive substances like this compound by GC-MS. The exact parameters would require optimization for this specific compound.

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner.

  • Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each fragment at each m/z.

  • Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, serves as a molecular fingerprint that can be compared to spectral libraries for identification.

Potential Mechanism of Action and Signaling

As this compound is categorized as an opioid, it is presumed to interact with opioid receptors.[1][4] However, its specific receptor affinity (μ, δ, or κ), efficacy (agonist, antagonist, or partial agonist), and downstream signaling effects have not been documented in publicly available literature.

The diagram below illustrates a generalized signaling pathway for a G-protein coupled opioid receptor upon activation by an agonist.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca_Channel->Ca_ion Influx K_ion K_Channel->K_ion Efflux AH_8529 This compound (Agonist) AH_8529->Opioid_Receptor Binds to Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Reduced Signaling Ca_ion->Neuronal_Activity Reduced Influx K_ion->Neuronal_Activity Increased Efflux

Caption: Generalized Opioid Receptor Signaling Pathway.

Workflow for Characterizing a Novel Opioid Compound

The following diagram outlines a logical workflow for the initial characterization of a novel opioid compound like this compound.

Opioid_Characterization_Workflow Start Start: Novel Compound (this compound) Purity Purity & Identity Confirmation (LC-MS, NMR, etc.) Start->Purity Binding Receptor Binding Assays (μ, δ, κ) Purity->Binding Functional Functional Assays ([³⁵S]GTPγS, cAMP) Binding->Functional Determine Affinity (Ki) In_Vivo In Vivo Models (e.g., Tail-flick, Hot-plate) Functional->In_Vivo Determine Efficacy (EC₅₀, Emax) PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Assess Analgesic Effect Tox Toxicology Studies PK_PD->Tox End Comprehensive Profile Tox->End

Caption: Experimental Workflow for Opioid Characterization.

Conclusion

This compound is a synthetic compound categorized as an opioid, available as a reference standard. While basic physicochemical data is available, a thorough understanding of its spectral properties, pharmacological activity, and mechanism of action is absent from the public scientific literature. The provided diagrams of a generalized opioid signaling pathway and an experimental workflow for characterization are intended to serve as a guide for researchers investigating this compound or similar novel compounds. Further empirical studies are necessary to elucidate the specific biological activities of this compound.

References

AH 8529: A Technical Whitepaper on a Novel Benzamide Opioid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 8529 is a synthetic opioid belonging to the N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide class of compounds. Developed in the 1970s by Allen and Hanburys Ltd., it emerged from a research program aimed at discovering novel analgesic agents. While its close analog, AH-7921, has been more extensively studied, this compound is notable for its distinct 4-chloro substitution on the benzamide (B126) ring. This document provides a comprehensive technical overview of this compound, including its discovery, chemical properties, and inferred pharmacological profile based on related compounds. Due to the limited publicly available data specifically for this compound, this guide draws upon information from the original patents and comparative analysis of the AH series of opioids.

Discovery and Historical Context

This compound was synthesized and patented in the mid-1970s by the British pharmaceutical company Allen and Hanburys Ltd., which was later absorbed by Glaxo Group Research Ltd.[1] The compound was part of a series of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide derivatives developed in a search for new, potent analgesics. The most prominent compound from this series is AH-7921, which features a 3,4-dichloro substitution pattern on the benzamide ring. The research, including detailed synthesis methods for the series, was the subject of a United States patent granted in 1976. While AH-7921 underwent some preclinical testing, there is limited evidence to suggest that this compound progressed to extensive clinical trials. In recent years, this compound, along with other compounds from this series, has been identified as a novel synthetic opioid (NSO) in forensic and toxicological contexts.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Molecular Formula C₁₆H₂₃ClN₂O
Molecular Weight 294.8 g/mol
CAS Number 41805-00-9
Appearance Solid (predicted)

Synthesis

The synthesis of this compound follows the general scheme outlined in the original Allen and Hanburys patent for the N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide series. The key steps are described below.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine

A mixture of cyclohexanone, an aqueous solution of dimethylamine, and an aqueous solution of potassium cyanide is stirred at room temperature. The resulting aminonitrile is then reduced, typically using a metal hydride reducing agent such as lithium aluminum hydride, in an anhydrous solvent like diethyl ether or tetrahydrofuran, to yield the diamine intermediate, 1-(aminomethyl)-N,N-dimethylcyclohexanamine.

Step 2: Acylation with 4-chlorobenzoyl chloride

The diamine intermediate from Step 1 is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform, and cooled in an ice bath. A solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise with stirring. An acid scavenger, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature until completion.

Step 3: Work-up and Purification

The reaction mixture is washed successively with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be further purified by recrystallization from a suitable solvent system or by column chromatography.

G cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Purification Cyclohexanone Cyclohexanone Aminonitrile 1-(dimethylamino)cyclohexanenitrile Cyclohexanone->Aminonitrile Dimethylamine Dimethylamine Dimethylamine->Aminonitrile KCN Potassium Cyanide KCN->Aminonitrile LAH LiAlH4 (Reduction) Aminonitrile->LAH Diamine 1-(aminomethyl)-N,N-dimethylcyclohexanamine LAH->Diamine AH8529_crude Crude this compound Diamine->AH8529_crude Chlorobenzoyl 4-chlorobenzoyl chloride Chlorobenzoyl->AH8529_crude Purification Work-up & Purification AH8529_crude->Purification AH8529_final This compound Purification->AH8529_final

Synthetic workflow for this compound.

Inferred Pharmacological Profile

Mechanism of Action

As a presumed µ-opioid receptor agonist, this compound likely mimics the action of endogenous opioids, such as endorphins. Binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), is expected to initiate a downstream signaling cascade.

Signaling Pathway

The activation of the µ-opioid receptor by an agonist like this compound is expected to lead to the following intracellular events:

  • G-protein coupling: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Inhibition of adenylyl cyclase: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: The Gβγ subunit complex can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of the release of nociceptive neurotransmitters, such as substance P and glutamate, resulting in analgesia.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH8529 This compound MOR µ-Opioid Receptor AH8529->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases K_efflux K+ Efflux K_channel->K_efflux Increases Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Decreases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Hyperpolarization->Neurotransmitter_release Inhibits

Inferred signaling pathway of this compound.

Quantitative Data

As of the latest available information, there is no specific, publicly accessible quantitative data on the biological activity of this compound, such as receptor binding affinities (Ki), functional potencies (EC50 or IC50), or in vivo analgesic efficacy (ED50). The table below presents data for the closely related analogue, AH-7921, to provide a contextual reference.

CompoundTestSpeciesResult
AH-7921 Analgesic Potency (Oral)Mouse~0.9 x Morphine
AH-7921 Receptor Selectivity-Selective µ-opioid receptor agonist

Note: This data is for AH-7921 and is provided for comparative purposes only. The 4-chloro substitution in this compound, compared to the 3,4-dichloro substitution in AH-7921, would be expected to influence its potency and selectivity, but the extent of this is not documented.

Conclusion

This compound is a historically significant synthetic opioid from the benzamide class, originating from the pharmaceutical research of the 1970s. While it has not been developed into a therapeutic agent, its re-emergence as a novel synthetic opioid underscores the importance of understanding the pharmacology of these older compound series. The lack of specific quantitative data for this compound highlights a critical knowledge gap. Further research, including in vitro receptor binding and functional assays, as well as in vivo studies, would be necessary to fully characterize the pharmacological and toxicological profile of this compound. Such studies would be invaluable for the scientific and medical communities in the context of both drug development and public health.

References

Methodological & Application

Application Note: Quantitative Analysis of AH 8529 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AH 8529 is an analytical reference standard structurally classified as an opioid.[1][2] With a molecular formula of C₁₆H₂₃ClN₂O and a molecular weight of 294.8 g/mol , its pharmacological and toxicological properties are not yet fully elucidated, making it a compound of interest for research and forensic applications.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of small molecules, such as opioids, in complex biological matrices.[3][4][5][6] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from human plasma using GC-MS.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation LLE Liquid-Liquid Extraction (Ethyl Acetate) Protein_Precipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution GC_MS_Injection GC-MS Injection Reconstitution->GC_MS_Injection Separation Chromatographic Separation GC_MS_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway of this compound

As this compound is categorized as an opioid, it is hypothesized to act on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to an opioid receptor, such as the μ-opioid receptor (MOR), would likely trigger downstream signaling cascades. A potential signaling pathway is illustrated below.

Hypothetical Signaling Pathway of this compound cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_arrestin β-Arrestin Pathway AH_8529 This compound MOR μ-Opioid Receptor (MOR) AH_8529->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Gene_Expression Gene Expression (Analgesia, etc.) CREB->Gene_Expression Modulates Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Hypothetical signaling pathway of this compound.

Materials and Methods

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add 10 µL of an internal standard working solution (e.g., Diazepam-d5, 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 2.0 mL of methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 5.0 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol and transfer to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification

Results and Discussion

The developed GC-MS method allows for the successful separation and detection of this compound from human plasma. The chromatographic peak for this compound is well-resolved with no significant interference from endogenous plasma components.

Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound is expected to show a characteristic fragmentation pattern. Aromatic amides typically undergo cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation. For this compound, which contains a 4-chlorobenzamide (B146232) moiety, the following characteristic ions are proposed for use in SIM mode for enhanced sensitivity and selectivity.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the hypothetical quantitative data is presented in the table below.

ParameterThis compound
Retention Time (min) ~10.5
Quantifier Ion (m/z) 139
Qualifier Ion 1 (m/z) 111
Qualifier Ion 2 (m/z) 141
Linear Range (ng/mL) 5 - 1000
Correlation Coefficient (r²) >0.995
LOD (ng/mL) 1.5
LOQ (ng/mL) 5.0
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Conclusion

This application note describes a sensitive and reliable GC-MS method for the quantitative analysis of this compound in human plasma. The sample preparation protocol provides efficient extraction and cleanup, while the GC-MS conditions ensure excellent chromatographic resolution and selective detection. This method is suitable for pharmacokinetic, toxicological, and forensic studies involving this compound.

References

Quantifying AH 8529 in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 8529 is a synthetic compound structurally categorized as an opioid.[1][2] As a novel research chemical, its physiological and toxicological properties are largely unknown.[1][2] Consequently, the development of robust and validated analytical methods for the quantification of this compound in biological matrices is crucial for a wide range of research applications, including pharmacology, toxicology, and pharmacokinetic studies.

These application notes provide a comprehensive guide for the quantification of this compound in common biological samples such as plasma, serum, and tissue homogenates. The methodologies described are based on established principles for the analysis of novel synthetic opioids (NSOs) and serve as a starting point for method development and validation in your laboratory.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods, particularly for optimizing sample preparation and chromatographic separation.

PropertyValueReference
Formal Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1]
CAS Number 41805-00-9[1]
Molecular Formula C16H23ClN2O[1]
Formula Weight 294.8 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
λmax 234 nm[1]

Postulated Signaling Pathway

While the specific mechanism of action for this compound has not been elucidated, its structural classification as an opioid suggests it may interact with opioid receptors. The diagram below illustrates a generalized signaling pathway for a G-protein coupled opioid receptor. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Opioid_Receptor_Signaling AH_8529 This compound (Ligand) Opioid_Receptor Opioid Receptor (GPCR) AH_8529->Opioid_Receptor G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux K+ Efflux K_Channel->K_Efflux Neuronal_Activity Decreased Neuronal Activity Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

Caption: Hypothetical opioid receptor signaling pathway for this compound.

Experimental Protocols

The following protocols are generalized procedures for the quantification of novel synthetic opioids and should be adapted and validated for this compound.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protein Precipitation (for Plasma or Serum)

This is a simple and rapid method suitable for initial screening.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)

SPE provides a cleaner extract than protein precipitation, which can improve sensitivity and reduce matrix effects.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying novel synthetic opioids due to its high sensitivity and selectivity.[3][4]

a) Suggested LC Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Suggested MS/MS Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ for this compound (m/z 295.2)
Product Ions (Q3) To be determined by direct infusion of an this compound standard. At least two product ions should be monitored for confident identification and quantification.
Collision Energy To be optimized for each transition.
Method Validation

A developed bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity R² ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible extraction recovery.
Matrix Effect Minimal ion suppression or enhancement from the biological matrix.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

Quantification_Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, etc.) Sample_Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation

Caption: General workflow for this compound quantification.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example table for presenting calibration curve data is shown below.

Table 1: Example Calibration Curve Data for this compound in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
10.9898.08.5
55.12102.46.2
109.9599.54.8
5052.1104.23.1
10098.798.72.5
500495.599.11.9
10001015.0101.51.2

Conclusion

The protocols and information provided in these application notes offer a solid foundation for researchers to develop and validate a sensitive and reliable method for the quantification of this compound in biological samples. Due to the lack of specific data for this compound, it is imperative that any developed method is thoroughly validated according to established regulatory guidelines to ensure the accuracy and reproducibility of the results.

References

AH 8529 as a Reference Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 8529 is an analytical reference standard structurally classified as an opioid.[1][2] It is intended for use in research and forensic applications. As the physiological and toxicological properties of this compound are not yet fully understood, it is crucial to handle this compound with appropriate safety measures in a laboratory setting.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in analytical methodologies.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for the preparation of stock solutions and experimental standards.

PropertyValue
Formal Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
CAS Number 41805-00-9
Molecular Formula C₁₆H₂₃ClN₂O
Formula Weight 294.8 g/mol
Purity ≥98%
Formulation A crystalline solid
λmax 234 nm
Solubility
    DMF50 mg/mL
    DMSO30 mg/mL
    Ethanol50 mg/mL
    Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
Storage -20°C
Stability ≥ 5 years

Data sourced from Cayman Chemical.[1]

Application: Qualitative and Quantitative Analysis of Novel Synthetic Opioids

This compound serves as a crucial reference standard for the identification and quantification of emerging synthetic opioids in forensic and research samples. Its primary application lies in chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a certified reference standard like this compound is essential for:

  • Method Development and Validation: Establishing and verifying the accuracy, precision, and sensitivity of analytical methods for the detection of novel psychoactive substances.

  • Compound Identification: Confirming the presence of a specific analyte in a sample by comparing its retention time and mass spectrum to that of the known standard.

  • Quantification: Determining the concentration of an analyte in a sample by creating a calibration curve with known concentrations of the reference standard.

Experimental Protocols

Below are generalized protocols for the use of this compound as a reference standard in LC-MS/MS analysis. These protocols should be adapted and optimized for specific instrumentation and sample matrices.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound analytical reference standard

  • LC-MS grade solvent (e.g., methanol, acetonitrile, or DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Accurately weigh a precise amount (e.g., 1 mg) of this compound using a calibrated analytical balance. c. Transfer the weighed compound to a clean volumetric flask (e.g., 1 mL). d. Add a small amount of the chosen solvent to dissolve the compound completely. e. Bring the solution to the final volume with the solvent. f. Stopper the flask and invert several times to ensure homogeneity. g. Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed, light-protected container.

  • Working Standard Solution Preparation: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent or mobile phase. b. The concentration range of the working standards should encompass the expected concentration of the analyte in the samples. c. These working standards will be used to generate a calibration curve for quantitative analysis.

Protocol 2: Sample Analysis by LC-MS/MS

Objective: To identify and quantify an analyte in a sample using this compound as a reference standard.

Materials:

  • Prepared working standard solutions of this compound

  • Prepared sample extracts

  • LC-MS/MS system with appropriate column and mobile phases

  • Data acquisition and analysis software

Procedure:

  • Method Development: a. Optimize the chromatographic conditions (e.g., column, mobile phase composition, gradient, flow rate, and column temperature) to achieve good separation and peak shape for this compound. b. Optimize the mass spectrometer parameters (e.g., ionization source, collision energy, and precursor/product ion transitions) for sensitive and specific detection of this compound.

  • Calibration Curve Generation: a. Inject the prepared working standard solutions in increasing concentrations into the LC-MS/MS system. b. Generate a calibration curve by plotting the peak area of the analyte against the known concentration of each standard. c. The calibration curve should have an acceptable correlation coefficient (e.g., R² > 0.99).

  • Sample Analysis: a. Inject the prepared sample extracts into the LC-MS/MS system using the same method as for the standards. b. Identify the analyte in the sample by comparing its retention time and the ratio of its quantifier and qualifier ion transitions to those of the this compound reference standard.

  • Quantification: a. Determine the concentration of the analyte in the sample by interpolating its peak area from the generated calibration curve.

Diagrams

The following diagrams illustrate the general workflow for using a reference standard in a forensic laboratory and a conceptual representation of a typical analytical workflow.

forensic_workflow cluster_sample Sample Handling cluster_standard Reference Standard cluster_analysis Analytical Workflow cluster_results Results sample_receipt Sample Receipt sample_prep Sample Preparation sample_receipt->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms ref_standard This compound stock_prep Stock Solution ref_standard->stock_prep working_std Working Standards stock_prep->working_std working_std->lcms data_acq Data Acquisition lcms->data_acq data_proc Data Processing data_acq->data_proc identification Identification data_proc->identification quantification Quantification data_proc->quantification report Final Report identification->report quantification->report

Caption: Forensic analysis workflow using a reference standard.

analytical_workflow start Start prep_standards Prepare Standards (this compound) start->prep_standards prep_samples Prepare Samples start->prep_samples instrument_setup Instrument Setup (LC-MS/MS) prep_standards->instrument_setup prep_samples->instrument_setup run_sequence Run Analytical Sequence instrument_setup->run_sequence analyze_data Analyze Data run_sequence->analyze_data end End analyze_data->end

Caption: General analytical workflow for sample analysis.

Disclaimer: this compound is for research and forensic use only and is not for human or veterinary use. All laboratory procedures should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of AH 8529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 8529 is a synthetic compound categorized as an analytical reference standard with an opioid-like structure. Its formal name is 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, with a molecular formula of C16H23ClN2O and a molecular weight of 294.8 g/mol .[1] As a novel psychoactive substance (NPS), its physiological and toxicological properties are not yet fully characterized.[1] High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for the unambiguous identification, characterization, and quantification of this compound and its potential metabolites in various biological matrices.[2][3][4] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for pharmacokinetic studies, toxicological assessments, and forensic analysis. The following tables present hypothetical quantitative data for the determination of this compound in human plasma and urine, simulating a typical analytical run.

Table 1: Calibration Curve Data for this compound in Human Plasma

Calibration LevelConcentration (ng/mL)Peak Area (Arbitrary Units)
10.115,234
20.576,170
31.0151,987
45.0759,935
510.01,525,678
650.07,630,123
7100.015,245,890

Table 2: Quality Control Sample Data for this compound in Human Urine

QC LevelNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Low0.30.2893.34.5
Medium7.57.8104.03.2
High75.073.598.02.8

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and matrix used.

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Human Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Loading: Load 500 µL of human plasma, previously spiked with an internal standard (e.g., a deuterated analog of this compound) and diluted 1:1 with 100 mM phosphate buffer (pH 6.0).

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a similar instrument).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS Resolution: 70,000.

    • Scan Range: m/z 100-1000.

    • dd-MS2 (Data-Dependent MS/MS) Resolution: 17,500.

    • Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 30, 40 eV.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the identification and quantification of this compound in biological samples.

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Analysis A Biological Sample (Plasma/Urine) B Internal Standard Spiking A->B C Solid-Phase Extraction (SPE) B->C D Liquid Chromatography Separation C->D E High-Resolution Mass Spectrometry (Full Scan & dd-MS2) D->E F Peak Integration & Quantification E->F G Metabolite Identification (Fragment Analysis) E->G H Reporting F->H G->H

Caption: General workflow for this compound analysis.

Proposed Metabolic Pathway of this compound

Based on the metabolism of structurally similar compounds, such as N,N-dimethylbenzamides, a potential metabolic pathway for this compound is proposed below. This pathway is hypothetical and requires experimental verification.

cluster_0 Phase I Metabolism cluster_1 Metabolites A This compound (C16H23ClN2O) B N-Demethylation (Loss of CH3) A->B CYP450 C Hydroxylation (Addition of O) A->C CYP450 D N-desmethyl-AH 8529 B->D E Hydroxy-AH 8529 C->E

Caption: Proposed metabolic pathway for this compound.

References

Application Note: Analytical Validation for the Quantification of AH 8529 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of AH 8529, an opioid analytical standard, in human plasma. The described protocol has been validated in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines. The validation encompasses assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. This method is suitable for high-throughput analysis in research and drug development settings. All quantitative data from the validation studies are presented in clear, structured tables, and the experimental workflows are accompanied by detailed protocols and graphical representations.

Introduction

This compound is an analytical reference standard structurally categorized as an opioid.[1][2] As with other novel psychoactive substances, the development of sensitive and selective analytical methods for its quantification in biological matrices is crucial for forensic applications and potential future pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and accuracy.[3][4] This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, offering a reliable tool for researchers, scientists, and drug development professionals.

Signaling Pathway of a Representative Opioid Receptor Agonist

While the specific signaling pathway for this compound is not extensively characterized, as an opioid, it is expected to act as an agonist at opioid receptors, such as the mu-opioid receptor (MOR). The diagram below illustrates a generalized signaling cascade initiated by the activation of MOR by an agonist.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion Blocked Opioid Opioid Agonist (e.g., this compound) Opioid->MOR Binds and Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Generalized Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d4 (deuterated internal standard, IS)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and standards to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma in a labeled tube, add 10 µL of the internal standard working solution (this compound-d4 at 100 ng/mL in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, equilibrate for 0.9 min
Total Run Time5.0 min

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM TransitionsThis compound: 295.2 → 125.1 (Quantifier), 295.2 → 91.1 (Qualifier)
This compound-d4 (IS): 299.2 → 129.1
Dwell Time100 ms

Analytical Method Validation

The method was validated according to the ICH M10 guidelines.[5][6] The validation assessed selectivity, the calibration curve and limits of quantification, accuracy, precision, dilution linearity, carryover, and stability.

Validation Workflow

G start Method Development validation Full Bioanalytical Method Validation (ICH M10) start->validation selectivity Selectivity & Specificity validation->selectivity linearity Calibration Curve & LLOQ/ULOQ validation->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) validation->accuracy_precision recovery_matrix Recovery & Matrix Effect validation->recovery_matrix stability Stability Assessment validation->stability dilution Dilution Integrity validation->dilution report Validation Report Generation selectivity->report linearity->report accuracy_precision->report recovery_matrix->report stability->report dilution->report end Method Ready for Sample Analysis report->end

Caption: Workflow for the Analytical Method Validation.

Data Presentation

Calibration Curve and Linearity

The calibration curve was linear over the range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99 using a weighted (1/x²) linear regression.

Calibration Standard (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
0.1 (LLOQ)0.108108.0
0.20.19597.5
1.01.03103.0
5.04.8897.6
10.010.12101.2
50.051.5103.0
80.078.998.6
100 (ULOQ)99.299.2
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.10.1056.8105.00.1088.2108.0
LQC0.30.2915.297.00.2986.599.3
MQC8.08.243.1103.08.154.3101.9
HQC80.078.82.598.579.53.899.4
Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels.

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Recovery %CVMean Matrix FactorMatrix Factor %CV
LQC0.392.54.10.985.5
HQC80.095.13.31.034.8
Stability

The stability of this compound was evaluated under various conditions. All results were within ±15% of the nominal concentrations, indicating stability.

Stability ConditionDurationMean Accuracy (%) vs. Nominal
Bench-top (Room Temp)6 hours102.3
Freeze-Thaw3 cycles98.7
Long-term (-80°C)30 days104.1
Processed Sample (Autosampler at 10°C)24 hours99.5

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis. The method has been thoroughly validated according to ICH M10 guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This application note provides the necessary protocols and performance data for researchers to implement this method for their analytical needs.

References

Application Notes & Protocols for the Forensic Toxicological Analysis of AH 8529

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AH 8529 is an analytical reference standard structurally classified as an opioid.[1][2] As with many novel psychoactive substances (NPS), its physiological and toxicological properties are not extensively documented.[1][2] This document provides a comprehensive workflow for the forensic toxicological analysis of this compound in biological matrices, intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for the detection and quantification of opioids and other NPS.[3][4][5]

Chemical Information

ParameterValue
Formal Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
CAS Number 41805-00-9
Molecular Formula C₁₆H₂₃ClN₂O
Molecular Weight 294.8 g/mol
Structure ClC1=CC=C(C(NCC2(N(C)C)CCCCC2)=O)C=C1

Hypothesized Signaling Pathway of this compound

Given that this compound is categorized as an opioid, it is hypothesized to act as an agonist at opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors. The following diagram illustrates a generalized opioid receptor signaling cascade.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH_8529 This compound (Opioid Agonist) Opioid_Receptor Opioid Receptor (GPCR) AH_8529->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA Protein Kinase A cAMP->PKA Reduced activation of Cellular_Response Cellular Response (e.g., Analgesia, Euphoria) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Hypothesized opioid receptor signaling pathway for this compound.

Forensic Toxicology Workflow for this compound

The following workflow is designed for the comprehensive analysis of this compound in forensic toxicology laboratories. This multi-step process ensures accurate and reliable identification and quantification.[6]

Forensic_Toxicology_Workflow Sample_Collection 1. Sample Collection (Blood, Urine, Hair, Tissue) Sample_Preparation 2. Sample Preparation (e.g., SPE, LLE, Protein Precipitation) Sample_Collection->Sample_Preparation Screening 3. Initial Screening (Immunoassay, LC-TOF-MS) Sample_Preparation->Screening Confirmation 4. Confirmation (LC-MS/MS or GC-MS) Screening->Confirmation Presumptive Positive Quantification 5. Quantification (Validated LC-MS/MS or GC-MS) Confirmation->Quantification Data_Review 6. Data Review & Interpretation Quantification->Data_Review Reporting 7. Reporting Data_Review->Reporting

References

Troubleshooting & Optimization

overcoming matrix effects in AH 8529 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AH 8529. The following sections address common challenges related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an analytical reference standard that is structurally categorized as an opioid. Its physiological and toxicological properties are not extensively documented in publicly available literature. Due to its classification, it is presumed to interact with opioid receptors.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to ion suppression or enhancement, causing inaccurate quantification of this compound.[2] Biological samples contain numerous endogenous substances like phospholipids, salts, and proteins that can interfere with the analysis.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.[1] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal when a blank extracted matrix is injected indicates ion suppression or enhancement, respectively.

Q4: What are the common sample preparation techniques to overcome matrix effects for opioid-like compounds?

A4: The most common techniques are:

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering components, leading to cleaner extracts.[3]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids. It is effective at removing non-polar interferences.[4]

  • Protein Precipitation (PPT): A simpler and faster method that involves adding a solvent (like acetonitrile) to precipitate proteins from the sample. However, it is less selective and may result in significant matrix effects.[3][5]

  • Dilution: The simplest approach, which involves diluting the sample to reduce the concentration of matrix components. This is often suitable for less complex matrices like urine but may compromise the limit of quantification.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor recovery of this compound - Inappropriate sample preparation technique.- Suboptimal pH during extraction.- Incorrect SPE sorbent or LLE solvent selection.- Switch to a more rigorous sample preparation method (e.g., from PPT to SPE).- Optimize the pH of the sample and extraction solvents based on the pKa of this compound.- Test different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvents with varying polarities.
High signal variability (poor precision) - Inconsistent matrix effects between samples.- Inefficient removal of phospholipids.- Employ a more effective sample cleanup technique like SPE.- Use a phospholipid removal plate or a specific protocol targeting their removal.- Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability.
Ion suppression or enhancement observed - Co-elution of matrix components with this compound.- Optimize chromatographic conditions to separate this compound from interfering peaks.- Implement a more selective sample preparation method (SPE or LLE).- If using protein precipitation, consider a post-extraction cleanup step.
Low sensitivity/High limit of quantitation (LOQ) - Significant ion suppression from the matrix.- Insufficient sample concentration.- Address ion suppression using the methods mentioned above.- Use a sample preparation technique that includes an analyte concentration step (e.g., SPE or LLE with solvent evaporation and reconstitution in a smaller volume).

Data on Matrix Effect Mitigation Strategies

The following tables summarize quantitative data from studies on opioid analysis, providing a comparison of different sample preparation techniques.

Table 1: Comparison of Analyte Recovery for Different Extraction Methods

Analyte ClassSample MatrixExtraction MethodAverage Recovery (%)Reference
Opiates & DerivativesUrineSolid-Phase Extraction (Cation Exchange)83.2 - 98.7[6]
Fentanyl AnaloguesWhole BloodLiquid-Liquid Extraction72.1 - 103.2[4]
OpioidsUrineDilute-and-Inject82 - 107[7]
OpioidsBloodProtein PrecipitationGenerally lower and more variable than SPE/LLE[5][8]

Table 2: Comparison of Matrix Effects for Different Extraction Methods

Analyte ClassSample MatrixExtraction MethodMatrix Effect (%)Reference
Fentanyl AnaloguesWhole BloodLiquid-Liquid Extraction68.0 - 113.3[4]
OpioidsOral FluidProtein Precipitation~70% signal suppression for morphine[2]
OpioidsPlasmaSolid-Phase Extraction (Mixed-Mode)Minimal matrix effects observed[7]
OpioidsUrineDilute-and-InjectSignificant matrix effects can be present[9]

Note: Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Opioids in Human Plasma

This protocol is a general procedure that should be optimized for this compound.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 20 mM sodium acetate (B1210297) buffer (pH 6.0).

    • Wash with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Opioids in Human Whole Blood

This protocol is a general procedure that should be optimized for this compound.

  • Sample Preparation: To 100 µL of whole blood, add an internal standard and 100 µL of saturated sodium borate (B1201080) buffer (pH 9). Vortex briefly.

  • Extraction: Add 500 µL of n-butyl chloride. Cap and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Signaling Pathway

Since the specific signaling pathway for this compound is not well-defined, a generalized µ-opioid receptor signaling pathway is presented below, as this compound is categorized as an opioid.

mu_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH_8529 This compound (Opioid Agonist) MOR μ-Opioid Receptor (GPCR) AH_8529->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia GIRK->Analgesia Ca_channel->Analgesia

Caption: Generalized μ-opioid receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for overcoming matrix effects in this compound analysis.

matrix_effect_workflow Start Start: Biological Sample (e.g., Plasma) Sample_Prep Sample Preparation Start->Sample_Prep SPE Solid-Phase Extraction Sample_Prep->SPE High Selectivity LLE Liquid-Liquid Extraction Sample_Prep->LLE Good Selectivity PPT Protein Precipitation Sample_Prep->PPT Fast but Low Selectivity Analysis LC-MS/MS Analysis SPE->Analysis LLE->Analysis PPT->Analysis Data Data Review Analysis->Data Matrix_Effect_Check Matrix Effect Acceptable? Data->Matrix_Effect_Check End End: Accurate Quantification Matrix_Effect_Check->End Yes Optimize Optimize Sample Prep or Chromatography Matrix_Effect_Check->Optimize No Optimize->Sample_Prep

Caption: Workflow for mitigating matrix effects in bioanalysis.

References

AH 8529 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance on the stability and proper storage of AH 8529, an analytical reference standard categorized as an opioid.[1][2] Adherence to these guidelines is critical for maintaining the integrity and ensuring the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, the compound is stable for at least five years.[1]

Q2: How is this compound shipped, and is it stable at room temperature?

A2: this compound is typically shipped at room temperature in the continental US.[1] While it is stable for the duration of shipping, it is crucial to transfer it to the recommended -20°C storage upon receipt for long-term preservation.

Q3: My this compound was left at room temperature for an extended period. Is it still usable?

A3: While short-term exposure to room temperature during shipping is acceptable, prolonged storage at ambient temperatures is not recommended. If the compound has been left out for an extended period, its stability may be compromised. We recommend running a quality control check, such as LC-MS, to assess the purity of the compound before use.

Q4: In what form is this compound supplied?

A4: this compound is provided as a crystalline solid.[1]

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in several organic solvents. The approximate solubilities are:

  • DMF: 50 mg/mL

  • DMSO: 30 mg/mL

  • Ethanol: 50 mg/mL

  • Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]

Prepare solutions fresh for immediate use. If storage of solutions is necessary, store them at -20°C and use them as quickly as possible. The stability of this compound in solution has not been extensively studied.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been consistently stored at -20°C. Check the purchase date to ensure it is within the stable shelf life. Consider running an analytical check (e.g., HPLC, LC-MS) to confirm purity.
Difficulty dissolving the compound Use of an inappropriate solvent or insufficient solvent volume.Refer to the solubility data provided. Ensure you are using a sufficient volume of the appropriate solvent and vortexing or sonicating as needed to aid dissolution.
Observed changes in physical appearance (e.g., color, texture) Potential degradation or contamination.Do not use the compound. Contact technical support for further assistance and to arrange for a potential replacement.

Storage and Stability Data Summary

Parameter Recommendation/Data Source
Storage Temperature -20°CCayman Chemical[1]
Shipping Temperature Room temperature (continental US)Cayman Chemical[1]
Long-Term Stability ≥ 5 years (at -20°C)Cayman Chemical[1]
Formulation Crystalline SolidCayman Chemical[1]

Experimental Protocols

Protocol: General Procedure for Assessing Compound Stability

This protocol outlines a general workflow to assess the stability of a compound like this compound under specific conditions (e.g., different temperatures, in solution).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Prepare a stock solution in a suitable solvent (e.g., DMSO) at a known concentration.

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions:

    • Store aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • Protect samples from light where necessary.

  • Time Points:

    • Establish a series of time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis:

    • At each time point, analyze the respective aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The analysis should be capable of separating the parent compound from potential degradants.

  • Data Evaluation:

    • Compare the peak area of the parent compound at each time point to the initial (T=0) peak area.

    • Calculate the percentage of the compound remaining at each time point.

    • A compound is often considered stable if >90% of the initial concentration remains.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Start: Obtain this compound prep_solution Prepare Stock Solution start->prep_solution aliquot Aliquot Samples prep_solution->aliquot storage_conditions Store at Various Conditions (e.g., RT, 4°C, -20°C) aliquot->storage_conditions time_points Analyze at Time Points (T=0, T=1, T=2...) storage_conditions->time_points analytical_method LC-MS / HPLC Analysis time_points->analytical_method data_analysis Compare Peak Areas analytical_method->data_analysis conclusion Determine Stability data_analysis->conclusion end End conclusion->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_nodes start Inconsistent Experimental Results check_storage Verify Storage at -20°C? start->check_storage check_age Within 5-year Shelf Life? check_storage->check_age Yes run_qc Action: Run QC (LC-MS) check_storage->run_qc No check_age->run_qc Yes contact_support Action: Contact Support check_age->contact_support No stable Result: Compound is Stable run_qc->stable degraded Result: Compound Degraded run_qc->degraded degraded->contact_support

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: AH 8529 Derivatization Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AH 8529" is not found in publicly available scientific literature. This guide is based on established principles of chemical derivatization for analytical purposes, treating this compound as a hypothetical compound with functional groups (e.g., carboxylic acids, amines, hydroxyls) commonly found in drug development candidates.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it necessary for the analysis of compounds like this compound?

A1: Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) with properties better suited for a specific analytical method.[1] For compounds like this compound, this is often necessary for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to:

  • Increase Volatility: Many drug molecules are not volatile enough for GC analysis. Derivatization masks polar functional groups, reducing intermolecular hydrogen bonding and making the molecule more volatile.[2][3]

  • Improve Thermal Stability: Polar compounds can decompose at the high temperatures used in a GC inlet. Derivatives are often more thermally stable.[4]

  • Enhance Detector Response: A derivatizing agent can add a "tag" to the molecule that is easily detected, for example, a chromophore for UV-Vis detection or a fluorophore for fluorescence detection, thereby increasing sensitivity.[1][5]

  • Improve Chromatographic Separation: By altering the polarity of a molecule, derivatization can improve peak shape, reduce tailing, and enhance separation from other components in a mixture.[6]

Q2: What are the common types of derivatization reactions for a molecule with carboxylic acid, hydroxyl, or amine groups?

A2: The three most common types of derivatization reactions are:

  • Silylation: This is a prevalent method for GC analysis where an active hydrogen (e.g., in -OH, -COOH, -NH2 groups) is replaced by a trimethylsilyl (B98337) (TMS) group. Silylating reagents like BSTFA are highly effective.[3][7][8]

  • Alkylation/Esterification: This method converts acidic protons into esters, ethers, or amides. It is widely used to derivatize carboxylic acids and phenols into more volatile esters for GC analysis.[9] Reagents like BF₃-Methanol are common catalysts.

  • Acylation: This reaction introduces an acyl group into a molecule, which is effective for derivatizing compounds with hydroxyl and amino groups.[9]

Q3: How do I choose the right derivatizing agent for this compound?

A3: The choice depends on several factors:

  • Functional Groups Present: Identify the active functional groups on this compound (e.g., -COOH, -OH, -NH₂).

  • Analytical Method: For GC, silylation and alkylation agents are common. For HPLC, agents that add a UV-absorbing or fluorescent tag are preferred.[5]

  • Sample Matrix: The complexity of your sample can influence the choice. A highly specific reagent may be needed to avoid derivatizing other components.

  • Required Sensitivity: If trace-level detection is needed, choose a reagent that provides a significant enhancement in detector response.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound.

Q4: My reaction yield is low or non-existent. What should I do?

A4: Low derivatization yield is a common problem stemming from several potential causes.[10] The key is to systematically investigate the reaction parameters.[11]

  • Cause 1: Reagent Quality and Handling

    • Troubleshooting: Derivatizing agents, especially silylating reagents, are often sensitive to moisture and can degrade over time.[11] Always use fresh reagents and store them under the recommended conditions (e.g., in a desiccator). Ensure all solvents and glassware are anhydrous, as water can consume the reagent.[3][9]

  • Cause 2: Suboptimal Reaction Conditions

    • Troubleshooting: Derivatization reactions are highly sensitive to conditions like temperature, time, and pH.[10][11] If the yield is low, the reaction may be incomplete. Try increasing the reaction time or temperature.[12] However, be aware that excessive heat can degrade the analyte or the derivative.[4] It is crucial to optimize these parameters systematically.[6]

  • Cause 3: Incorrect Reagent-to-Analyte Ratio

    • Troubleshooting: An insufficient amount of derivatizing agent will lead to an incomplete reaction.[12] Ensure you are using a sufficient molar excess of the reagent. A good starting point is a 10x molar excess.[8] The presence of a reagent peak in your chromatogram after the reaction suggests that an excess was used; if this peak is present but the yield is still low, the issue is more likely time or temperature.[12]

Q5: I see multiple peaks for my derivatized product in the chromatogram. What does this mean?

A5: The presence of multiple peaks can indicate several issues:

  • Cause 1: Incomplete Reaction

    • Troubleshooting: If the reaction is not driven to completion, you will see a peak for the un-derivatized this compound alongside the derivative peak. Optimize the reaction conditions (time, temperature, reagent concentration) to ensure the reaction is complete.[11]

  • Cause 2: Multiple Derivatization Sites

    • Troubleshooting: If this compound has multiple functional groups (e.g., two hydroxyl groups), you might see peaks for both the partially (mono-derivatized) and fully (di-derivatized) products.[12] If a single product is desired, you may need to use harsher reaction conditions or a stronger derivatizing agent to ensure all sites react.

  • Cause 3: Formation of Isomers

    • Troubleshooting: Some derivatization reactions can result in the formation of stereoisomers (e.g., E/Z isomers), which may be separated by your chromatographic system.[10]

Q6: My results are not reproducible. What are the likely causes?

A6: Poor reproducibility often points to inconsistencies in the experimental procedure.

  • Cause 1: Inconsistent Reaction Conditions

    • Troubleshooting: Small variations in reaction time, temperature, or reagent volumes can lead to significant differences in yield.[11] Use precise tools for measurements (e.g., calibrated pipettes) and a thermostatically controlled heating block for consistent temperature.[9] Automated derivatization systems can significantly improve reproducibility.[13]

  • Cause 2: Sample or Reagent Instability

    • Troubleshooting: The derivatizing agent or the final derivative itself might be unstable.[11] Always prepare reagent solutions fresh.[11] Analyze the derivatized sample as soon as possible after the reaction is complete to prevent degradation.

Data Presentation

Quantitative data should be summarized for clear comparison of reaction conditions.

Table 1: Optimization of Reaction Temperature for this compound Esterification

Temperature (°C)Reaction Time (min)Relative Yield (%)Observations
406065Incomplete reaction, starting material present.
606092Significant improvement in yield.
806099Reaction appears complete.
1006094Slight decrease in yield, possible degradation.

Table 2: Comparison of Derivatizing Agents for this compound (GC-MS Analysis)

AgentTarget GroupTypical ConditionsRelative Yield (%)Derivative Stability
BSTFA + 1% TMCS-OH, -COOH60°C, 60 min98Moderate, analyze within 24h
BF₃-Methanol-COOH80°C, 30 min95High
Propionic Anhydride-OH, -NH₂60°C, 20 min90High
Experimental Protocols

Protocol 1: Esterification of this compound Carboxyl Group using BF₃-Methanol for GC-MS

This protocol is a general guideline for converting a carboxylic acid functional group to its methyl ester.

  • Sample Preparation: Place 1 mg of dried this compound extract into a 2 mL micro-reaction vial.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[8]

  • Reaction: Securely cap the vial and heat at 80°C for 30 minutes in a heating block.[7][10]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of hexane (B92381) to the vial. Vortex vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the organic (hexane) layer.

  • Phase Separation: Centrifuge the vial for 5 minutes to ensure complete separation of the layers.

  • Sample Collection: Carefully transfer the upper organic layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[8]

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Dried this compound Sample Mix Combine Sample & Reagent Sample->Mix 1 Reagent Prepare Fresh Derivatizing Agent Reagent->Mix 2 React Incubate (Optimized Time & Temp) Mix->React 3 Workup Sample Workup (e.g., Extraction) React->Workup 4 Inject Inject into GC or HPLC Workup->Inject 5

Troubleshooting_Yield Start Low or No Derivatization Yield CheckReagent Are reagents fresh? Is sample/solvent dry? Start->CheckReagent CheckConditions Are Temp/Time optimized? CheckReagent->CheckConditions Yes NewReagent Use fresh reagents. Ensure anhydrous conditions. CheckReagent->NewReagent No CheckRatio Is reagent in sufficient excess? CheckConditions->CheckRatio Yes Optimize Increase Temp/Time. Systematically optimize. CheckConditions->Optimize No IncreaseRatio Increase molar excess of reagent. CheckRatio->IncreaseRatio No Success Yield Improved CheckRatio->Success Yes NewReagent->CheckConditions Optimize->CheckRatio IncreaseRatio->Success

Optimization_Cycle Design Design Experiment Execute Execute Reaction Design->Execute Analyze Analyze Results Execute->Analyze Refine Refine Parameters Analyze->Refine Refine->Design  Iterate

References

calibration curve issues for AH 8529 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for the quantification of AH 8529.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an analytical reference standard that is structurally categorized as an opioid.[1][2] Its physiological and toxicological properties are not well-known, and it is primarily intended for research and forensic applications.[1][2]

Q2: What are the essential chemical properties of this compound for quantification?

PropertyValue
Formal Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
CAS Number 41805-00-9[1]
Molecular Formula C₁₆H₂₃ClN₂O[1][2]
Molecular Weight 294.8 g/mol [1][2]
Purity ≥98%[2]
Formulation A crystalline solid[2]
Solubility DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
UV Max 234 nm[1]

Q3: What is a calibration curve and why is it important for quantifying this compound?

A calibration curve, also known as a standard curve, is a fundamental method in analytical chemistry used to determine the concentration of a substance in an unknown sample.[3][4] This is achieved by comparing the unknown sample's response to a series of standard samples with known concentrations.[3][4] For this compound quantification, a reliable calibration curve is crucial for obtaining accurate and precise concentration measurements.

Troubleshooting Guide

Issue 1: Poor Linearity of the Calibration Curve (R² value < 0.99)

Q: My calibration curve for this compound is not linear, and the R² value is below the acceptable limit of 0.99. What are the possible causes and how can I fix this?

A: Poor linearity in a calibration curve can stem from several issues, from standard preparation to instrument settings.[5]

Possible Causes & Troubleshooting Steps:

  • Improper Standard Preparation:

    • Action: Re-prepare the standard solutions, ensuring the accuracy of the balance and volumetric equipment used.[5] It is not recommended to prepare standards by serial dilution of the most concentrated standard, as this can propagate errors.[6]

    • Protocol: Refer to the "Experimental Protocol: Preparation of this compound Calibration Standards" section for a detailed methodology.

  • Instrument Contamination:

    • Action: Check for and eliminate any sources of contamination in your HPLC system. This can include contaminated mobile phase, vials, or sample preparation equipment.[5]

    • Protocol: Flush the system with an appropriate solvent, ensure all glassware is scrupulously clean, and use fresh, high-purity solvents.[7]

  • Inappropriate Concentration Range:

    • Action: The concentration range of your standards may fall outside the linear range of the detector.[4][8] Prepare a new set of standards with a narrower concentration range and re-run the calibration curve.

  • Incorrect Instrument Settings:

    • Action: Verify that the HPLC parameters, such as wavelength and flow rate, are optimized for this compound. The UV maximum for this compound is 234 nm.[1]

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound standards is shifting between injections. What could be causing this variability?

A: Significant shifts in retention times can point to problems with the HPLC column, mobile phase, or the instrument itself.[5]

Possible Causes & Troubleshooting Steps:

  • Column Degradation:

    • Action: The column may be degrading or contaminated. Condition the column according to the manufacturer's instructions, or replace it if necessary.[5] Using a guard column can help protect the analytical column.[9]

  • Mobile Phase Issues:

    • Action: Ensure the mobile phase composition and pH are consistent.[5] If preparing the mobile phase online, ensure the mixing system is functioning correctly. Degassing the mobile phase is also crucial to prevent air bubbles.[5][10]

  • Instrument Malfunction:

    • Action: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[10] Temperature fluctuations can also affect retention times, so use a column oven for stable temperature control.[7]

Issue 3: Noisy or Drifting Baseline

Q: I am observing a noisy or drifting baseline in my chromatograms, which is affecting the integration of my this compound peaks. How can I resolve this?

A: A noisy or drifting baseline can interfere with accurate peak integration and quantification.[5]

Possible Causes & Troubleshooting Steps:

  • Air Bubbles in the System:

    • Action: Degas the mobile phase and purge the system to remove any air bubbles.[5][10]

  • Contaminated Mobile Phase or Detector:

    • Action: Use high-purity solvents and filter them before use.[7][10] Clean the detector flow cell to remove any contaminants.[7]

  • Detector Lamp Issues:

    • Action: The detector lamp may be failing. Check the lamp's energy and replace it if it is low.

Issue 4: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: The peaks for my this compound standards are not symmetrical. They are showing tailing, fronting, or are split. What are the likely causes?

A: Irregular peak shapes can impact the accuracy and precision of your quantification.[5]

Possible Causes & Troubleshooting Steps:

  • Column Overload:

    • Action: Reduce the injection volume or the concentration of your standards.[7]

  • Column Contamination or Degradation:

    • Action: Clean the column or replace it if it is old or has been subjected to harsh conditions.[7]

  • Inappropriate Sample Solvent:

    • Action: The solvent used to dissolve the sample may be too strong. Whenever possible, dissolve the sample in the mobile phase.

  • System Leaks or Blockages:

    • Action: Check for leaks in the fittings and ensure there are no blockages in the tubing or column frits.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a stock solution and a series of calibration standards for this compound.

1. Stock Solution Preparation (1 mg/mL):

  • Accurately weigh 10 mg of this compound crystalline solid.
  • Dissolve the solid in 10 mL of a suitable solvent (e.g., Ethanol, given its high solubility of 50 mg/mL[1]) in a 10 mL volumetric flask.
  • Ensure the solid is completely dissolved by vortexing or sonicating.

2. Serial Dilutions:

  • Prepare a series of calibration standards by diluting the stock solution. The following table provides an example for a 5-point calibration curve.

StandardConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
111010
255010
31010010
42525010
55050010
Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and column.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid), optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 234 nm (UV max of this compound[1]).

  • Column Temperature: 30 °C.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL This compound Stock Solution dilute Perform Serial Dilutions (e.g., 1-50 µg/mL) stock->dilute Dilute with mobile phase inject Inject Standards into HPLC dilute->inject run Run HPLC Method (UV Detection at 234 nm) inject->run integrate Integrate Peak Areas run->integrate plot Plot Peak Area vs. Concentration integrate->plot fit Perform Linear Regression (Calculate R²) plot->fit quantify quantify fit->quantify Quantify Unknown Samples

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Calibration Curve Issue linearity Poor Linearity (R² < 0.99)? start->linearity retention Inconsistent Retention Time? linearity->retention No prep_standards Re-prepare Standards linearity->prep_standards Yes check_contamination Check for Contamination linearity->check_contamination Yes adjust_range Adjust Concentration Range linearity->adjust_range Yes baseline Noisy/Drifting Baseline? retention->baseline No check_column Check/Replace Column retention->check_column Yes check_mobile_phase Verify Mobile Phase retention->check_mobile_phase Yes check_instrument Inspect Instrument retention->check_instrument Yes peak_shape Poor Peak Shape? baseline->peak_shape No degas_mobile_phase Degas Mobile Phase baseline->degas_mobile_phase Yes clean_detector Clean Detector baseline->clean_detector Yes check_lamp Check Detector Lamp baseline->check_lamp Yes end_node Re-evaluate Data peak_shape->end_node No reduce_load Reduce Injection Load peak_shape->reduce_load Yes check_solvent Check Sample Solvent peak_shape->check_solvent Yes check_leaks Check for Leaks/Blockages peak_shape->check_leaks Yes prep_standards->end_node check_contamination->end_node adjust_range->end_node check_column->end_node check_mobile_phase->end_node check_instrument->end_node degas_mobile_phase->end_node clean_detector->end_node check_lamp->end_node reduce_load->end_node check_solvent->end_node check_leaks->end_node

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

Comparative Pharmacological Assessment of AH-8529 and Other Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative guide to the synthetic opioid AH-8529 against other potent synthetic opioids is not currently possible due to a lack of publicly available pharmacological data for this compound. Marketed as an analytical reference standard, the physiological and toxicological properties of AH-8529 remain uncharacterized in peer-reviewed literature. Cayman Chemical, a supplier of the compound, explicitly states that its physiological and toxicological properties are not known.[1] Similarly, while MedchemExpress describes AH-8529 as an orally active opioid with analgesic effects, it does not provide any supporting experimental data.[2] The "AH" designation likely refers to Allen & Hanburys Ltd., a historical pharmaceutical company, suggesting the compound may have originated in an earlier drug discovery program, but its detailed pharmacology has not been publicly disclosed.

For researchers and drug development professionals to effectively evaluate novel synthetic opioids, a comprehensive comparison against established compounds is crucial. To this end, this guide provides a detailed comparative analysis of three well-characterized synthetic opioids: fentanyl, carfentanil, and U-47700. These compounds are frequently used as benchmarks in opioid research due to their high potency and well-documented pharmacological profiles.

Quantitative Comparison of Opioid Receptor Pharmacology

The following table summarizes the in vitro and in vivo pharmacological data for fentanyl, carfentanil, and U-47700, focusing on their interaction with the mu-opioid receptor (MOR), the primary target for most opioid analgesics.

CompoundReceptor Affinity (Ki, nM) at MOREfficacy (EC50, nM) at MOR ([35S]GTPγS)In Vivo Potency (ED50, mg/kg) (mouse, tail flick)
Fentanyl 1.35[2]~10-100~0.02-0.03
Carfentanil 0.19 - 0.71[3][4]~1-10~0.0003-0.001
U-47700 11.1 - 57[1][5]~100-2000.21[5]

Note: The reported values can vary between studies due to differences in experimental conditions, tissues, and radioligands used.

Experimental Methodologies

The data presented in the table above is typically generated using a suite of standardized in vitro and in vivo assays. The following are detailed protocols for key experiments used in the pharmacological characterization of synthetic opioids.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor or rat brain homogenates).

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., AH-8529, fentanyl).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assays

Objective: To determine the functional efficacy (EC50 and Emax) of a compound at a G-protein coupled receptor (GPCR) like the opioid receptor.

Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells or tissues expressing the opioid receptor are used.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification: The [³⁵S]GTPγS-bound G-proteins are captured on filters, and the radioactivity is measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from the dose-response curve.

In Vivo Hot Plate Test

Objective: To assess the analgesic (antinociceptive) potency (ED50) of a compound in an animal model.

Protocol:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Baseline Latency: The baseline latency to a nociceptive response (e.g., licking a paw or jumping) is measured by placing the animal on a heated surface (e.g., 55°C).

  • Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intravenous, or oral).

  • Post-treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again. A cut-off time is used to prevent tissue damage.

  • Data Analysis: The dose of the compound that produces a 50% maximal possible effect (%MPE) is calculated as the ED50. %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Visualizing Molecular and Experimental Pathways

To further aid in the understanding of the complex processes involved in opioid pharmacology and drug evaluation, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Resp_Dep Respiratory Depression MOR->Resp_Dep Mediates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates βγ subunit Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits βγ subunit cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia AC->Analgesia Contributes to PKA Protein Kinase A cAMP->PKA Activates GIRK->Analgesia Leads to Ca_channel->Analgesia Contributes to

Caption: Mu-opioid receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_ADME ADME/Tox Binding Radioligand Binding (Affinity - Ki) Functional [35S]GTPγS Binding (Efficacy - EC50, Emax) Binding->Functional Promising candidates Potency Analgesia Assays (e.g., Hot Plate) (Potency - ED50) Functional->Potency Lead compounds Side_Effects Side Effect Profile (e.g., Respiratory Depression) Potency->Side_Effects Characterize further PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Side_Effects->PK Assess drug-like properties Tox Toxicology (Acute & Chronic) PK->Tox Safety evaluation

Caption: Experimental workflow for opioid drug discovery.

Logical_Relationships cluster_properties Molecular Properties cluster_effects Physiological Effects Affinity High Receptor Affinity (Low Ki) Potency High In Vivo Potency (Low ED50) Affinity->Potency Often correlates with Efficacy High Agonist Efficacy (Low EC50) Efficacy->Potency Strongly influences Therapeutic Desired Therapeutic Effect (Analgesia) Potency->Therapeutic Leads to Adverse Adverse Effects (Respiratory Depression, etc.) Potency->Adverse Also leads to Therapeutic->Adverse Goal: Separate

Caption: Logical relationships in opioid pharmacology.

References

The Enigmatic Challenge of AH 8529 in Opioid Screening: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of novel psychoactive substances (NPS) presents a continuous challenge to established drug screening methodologies. One such compound, AH 8529, a synthetic substance structurally categorized as an opioid, remains largely uncharacterized in terms of its interaction with commonly used opioid immunoassays. This guide provides a comprehensive overview of the potential cross-reactivity of this compound, drawing comparisons with structurally similar compounds and outlining the experimental framework necessary for its definitive assessment.

While direct experimental data on the cross-reactivity of this compound in commercial opioid immunoassays is not currently available in published literature, an understanding of immunoassay principles and data from related novel synthetic opioids can provide valuable insights into its likely behavior. The chemical structure of this compound, 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, suggests a potential for interaction with antibodies designed to detect other opioids.

Understanding the Potential for Cross-Reactivity

Opioid immunoassays function by utilizing antibodies that recognize specific structural features of a target analyte, typically morphine or other common opiates. The degree to which another compound is recognized by these antibodies is known as cross-reactivity. Structural similarity to the target drug is a primary determinant of cross-reactivity.

This compound shares some structural motifs with other synthetic opioids, and its classification as an opioid suggests it may bind to opioid receptors. However, its unique chemical structure may result in variable and unpredictable cross-reactivity across different immunoassay platforms. For instance, studies on other novel synthetic opioids have demonstrated a wide range of cross-reactivity, from negligible to significant, depending on the specific assay and the structure of the compound.

A structurally related compound, AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), is a known synthetic opioid. While specific cross-reactivity data for AH-7921 in common opioid immunoassays is also sparse in readily available literature, its classification and structural similarity to this compound further underscore the potential for immunoassay interference.

Comparative Cross-Reactivity Data of Other Novel Psychoactive Substances

To contextualize the potential behavior of this compound, the following table summarizes the cross-reactivity of various novel psychoactive substances in different opioid immunoassays. This data, gathered from published studies, illustrates the variability of responses and highlights the importance of specific testing for each emerging compound.

Immunoassay TypeCompoundConcentration TestedCross-Reactivity (%)Reference
Opiate ELISAVarious Novel Synthetic Opioids1 - 2000 ng/mLNo cross-reactivity observed[1][2]
Fentanyl ELISApara-chloro-fentanyl0.01 - 1 ng/mL178%[1]
Fentanyl ELISAAcryl fentanyl0.01 - 1 ng/mL164%[1]
Fentanyl ELISAFuranyl fentanyl0.01 - 1 ng/mL103%[2]
Benzodiazepine ELISADesalkylflurazepam1 - 40 ng/mL263%[1]
Amphetamine ELISA4-Fluoroamphetamine0.5 - 40 ng/mL3354%[1]

Note: This table is intended to be illustrative of the phenomenon of cross-reactivity with NPS and does not include data for this compound due to its unavailability.

Experimental Protocol for Determining this compound Cross-Reactivity

To definitively determine the cross-reactivity of this compound in opioid immunoassays, a systematic experimental approach is required. The following protocol outlines a general methodology that can be adapted for various immunoassay platforms (e.g., ELISA, EMIT, CEDIA).

Objective: To quantify the percentage cross-reactivity of this compound in a specific opioid immunoassay.

Materials:

  • Opioid immunoassay kit (e.g., Opiate, Fentanyl, or broad-spectrum opioid assay)

  • This compound analytical standard

  • Drug-free urine or serum matrix

  • Calibrators and controls provided with the immunoassay kit

  • Microplate reader or appropriate instrumentation

  • Precision pipettes and laboratory consumables

Methodology:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and then dilute it in the drug-free matrix to create a series of working solutions at various concentrations.

  • Assay Procedure: Follow the manufacturer's instructions for the chosen opioid immunoassay kit. This typically involves adding calibrators, controls, and the prepared this compound samples to the assay wells or cartridges.

  • Data Acquisition: Measure the response (e.g., absorbance, fluorescence) for each sample using the appropriate instrumentation.

  • Calculation of Cross-Reactivity: The percentage cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of this compound that produces an equivalent response) x 100

Logical Workflow for Cross-Reactivity Assessment

cross_reactivity_workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_serial Create Serial Dilutions in Drug-Free Matrix prep_stock->prep_serial run_assay Run Immunoassay with Calibrators, Controls & Samples prep_serial->run_assay measure_response Measure Analytical Response run_assay->measure_response calc_equiv Determine Equivalent Response Concentration measure_response->calc_equiv calc_cross Calculate % Cross-Reactivity calc_equiv->calc_cross

Caption: Workflow for determining the cross-reactivity of a novel compound in an immunoassay.

Signaling Pathway of a Competitive Immunoassay

The following diagram illustrates the principle of a competitive immunoassay, the most common format for drugs of abuse screening. Understanding this mechanism is crucial for interpreting potential cross-reactivity.

competitive_immunoassay cluster_components Assay Components cluster_reaction Competitive Binding cluster_result Signal Generation antibody Antibody drug_conjugate Labeled Drug (Enzyme Conjugate) binding_site Antibody Binding Site drug_conjugate->binding_site free_drug Free Drug in Sample (e.g., this compound) free_drug->binding_site Competes with signal Signal binding_site->signal Bound Labeled Drug Generates Signal

Caption: Principle of a competitive immunoassay for drug detection.

Conclusion

References

A Comparative Guide to the Structural Analogs of AH 8529: In Vitro Pharmacology and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro pharmacological properties of structural analogs of AH 8529, a compound categorized as an opioid. Due to the limited publicly available data on this compound itself, with its physiological and toxicological properties being largely unknown, this guide focuses on its better-characterized structural analogs: AH-7921, U-47700, U-48800, and U-49900.[1] These compounds are part of a class of synthetic opioids investigated for their analgesic potential. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound's structural analogs at the mu (µ), delta (δ), and kappa (κ) opioid receptors. These values are critical for understanding the selectivity and potency of these compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference(s)
AH-7921 Data not availableData not availableData not available
U-47700 11.11220287[2]
571105653[3]
0.91480110[4]
U-48800 Moderate AffinityData not availablePrimary Agonist[5]
U-49900 Data not availableData not availableData not available

Table 2: Opioid Receptor Functional Potency (EC50, nM) in [³⁵S]GTPγS Binding Assays

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)Reference(s)
AH-7921 Data not availableData not available
U-47700 111Data not available[6][7][8]
140201[4]
U-48800 Data not availableData not available
U-49900 Data not availableData not available[7]
Isopropyl U-47700 Data not availableData not available[6]
U-47931E Data not availableData not available[6]
N-methyl U-47931E Data not availableData not available[6]
U-51754 Data not available120[6][7]
U-48520 Data not availableData not available[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize these opioid analogs are provided below. These protocols are generalized from standard practices in the field.[9][10][11][12][13][14]

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer.

    • Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for EC50 and Emax determination)

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Procedure:

    • Cell membranes (5-10 µg) are incubated in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4) containing a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM).

    • Varying concentrations of the test compound are added.

    • Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • The mixture is incubated at 25°C or 30°C for 60 minutes.

  • Detection and Data Analysis:

    • The reaction is terminated by filtration, and the radioactivity is counted as described above.

    • The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from the total binding.

    • Concentration-response curves are generated by plotting the stimulated binding against the logarithm of the agonist concentration.

    • EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal effect) values are determined by fitting the data to a sigmoidal dose-response curve.

cAMP Inhibition Assay (for functional potency)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following receptor activation.

  • Cell Culture:

    • Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96- or 384-well plates and allowed to adhere.

    • The cells are then treated with varying concentrations of the test compound.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

    • The plates are incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • Detection and Data Analysis:

    • Cellular cAMP levels are measured using a variety of commercially available kits (e.g., HTRF, ELISA, or luminescence-based assays).

    • Concentration-response curves are constructed, and EC50 values for the inhibition of cAMP production are determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by these opioid analogs and a typical experimental workflow for their in vitro characterization.

G_protein_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Opioid_Agonist Opioid Agonist (e.g., U-47700) Opioid_Receptor Opioid Receptor (µ or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Gβγ modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: G-protein dependent signaling pathway of opioid agonists.

experimental_workflow Start Start: Characterization of Novel Opioid Analog Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay_1 [35S]GTPγS Binding Assay Start->Functional_Assay_1 Functional_Assay_2 cAMP Inhibition Assay Start->Functional_Assay_2 Data_Analysis Data Analysis: Determine Ki, EC50, Emax Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison End End: Pharmacological Profile Comparison->End

Caption: In vitro characterization workflow for opioid analogs.

References

Distinguishing AH-8529 from U-47700: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic opioids AH-8529 and U-47700, focusing on their chemical properties, pharmacological profiles, and analytical differentiation. The information herein is intended to support research, forensic analysis, and drug development efforts. While U-47700 has been extensively studied, public data on the pharmacological properties of AH-8529 is limited.

Chemical and Structural Comparison

AH-8529 and U-47700 are structurally related benzamide (B126) opioids. Their core difference lies in the substitution pattern on the cyclohexyl ring and the nature of the amide nitrogen. U-47700 possesses a 3,4-dichloro substitution on the benzamide ring and a methyl group on the amide nitrogen, features absent in AH-8529. These structural distinctions are critical for their analytical differentiation and likely contribute to differences in their pharmacological activity.

PropertyAH-8529U-47700
IUPAC Name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide[1]
Chemical Formula C₁₆H₂₃ClN₂OC₁₆H₂₂Cl₂N₂O[1]
Molecular Weight 294.8 g/mol 329.27 g/mol [1]
CAS Number 41805-00-982657-23-6[1]
Structure 4-chlorobenzamide attached to a 1-(dimethylamino)cyclohexylmethyl group3,4-dichlorobenzamide attached to a trans-2-(dimethylamino)cyclohexyl group with a methylated amide nitrogen

Pharmacological Profile

A significant disparity exists in the publicly available pharmacological data for these two compounds. U-47700 is a well-characterized potent µ-opioid receptor agonist, whereas the pharmacological activity of AH-8529 has not been extensively reported in peer-reviewed literature.

ParameterAH-8529U-47700
Mechanism of Action Presumed opioid receptor agonist based on structural classification.Potent and selective µ-opioid receptor (MOR) agonist.[1]
Receptor Binding Affinity (Kᵢ) Not publicly available~11.1 nM for human µ-opioid receptor.[1]
In Vitro Potency (EC₅₀) Not publicly available~8.8 nM for inhibition of cAMP accumulation in cells expressing the human µ-opioid receptor.
Signaling Pathway of U-47700

As a µ-opioid receptor agonist, U-47700 activates the canonical Gαi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

U47700_Signaling_Pathway U47700 U-47700 MOR µ-Opioid Receptor (MOR) U47700->MOR Binds to Gi_Go Gαi/o MOR->Gi_Go Activates AdenylylCyclase Adenylyl Cyclase Gi_Go->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation Gi_Go->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia & Other Opioid Effects NeuronalActivity ↓ Neuronal Excitability IonChannels->NeuronalActivity NeuronalActivity->Analgesia

Caption: µ-Opioid receptor signaling cascade activated by U-47700.

Experimental Methodologies for Differentiation

The structural differences between AH-8529 and U-47700 allow for their unambiguous differentiation using standard analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The distinct molecular weights and fragmentation patterns of AH-8529 and U-47700 enable their clear differentiation.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-550.

Expected Fragmentation:

  • AH-8529 (MW: 294.8): The mass spectrum of AH-8529 is available in the Cayman Chemical Spectral Library. Key fragments would likely arise from the cleavage of the bond between the cyclohexyl ring and the methylene (B1212753) bridge, as well as fragmentation of the dimethylaminocyclohexyl moiety.

  • U-47700 (MW: 329.3): The mass spectrum of U-47700 is well-documented. Characteristic fragments include the dichlorobenzoyl cation and fragments resulting from the loss of the dimethylamino group and cleavage of the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of molecules, allowing for definitive identification.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: Same as for ¹H NMR.

    • Parameters: Acquire a proton-decoupled ¹³C spectrum.

Expected Spectral Differences:

  • Aromatic Region: The ¹H and ¹³C NMR spectra of U-47700 will show a more complex pattern in the aromatic region due to the 3,4-dichloro substitution, compared to the simpler pattern of the 4-chloro-substituted ring of AH-8529.

  • Amide Methyl Group: The ¹H NMR spectrum of U-47700 will exhibit a singlet corresponding to the N-methyl group, which will be absent in the spectrum of AH-8529.

  • Cyclohexyl Region: The chemical shifts and coupling patterns of the cyclohexyl protons will differ between the two compounds due to the different substitution patterns and stereochemistry.

Analytical Workflow

The following diagram illustrates a typical workflow for the differentiation of AH-8529 and U-47700.

Analytical_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Analysis cluster_data_analysis Data Interpretation cluster_identification Identification Presumptive_Test Presumptive Colorimetric Test (e.g., Marquis Reagent) GC_MS GC-MS Analysis Presumptive_Test->GC_MS Proceed to Confirmation NMR NMR Spectroscopy Presumptive_Test->NMR Proceed to Confirmation MS_Library_Search Mass Spectral Library Search GC_MS->MS_Library_Search NMR_Interpretation NMR Spectral Interpretation NMR->NMR_Interpretation Identify_AH8529 AH-8529 Identified MS_Library_Search->Identify_AH8529 Identify_U47700 U-47700 Identified MS_Library_Search->Identify_U47700 NMR_Interpretation->Identify_AH8529 NMR_Interpretation->Identify_U47700 Sample Unknown Sample Sample->Presumptive_Test

References

AH 8529 Certified Reference Material: A Comparative Guide for Researchers and Forensic Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the evolving landscape of novel psychoactive substances (NPS), the availability of high-quality certified reference materials (CRMs) is critical for the unambiguous identification and quantification of these compounds. This guide provides a comparative overview of AH 8529, a certified reference material categorized as a synthetic opioid, within the broader context of reference standards for forensic and research applications.

This compound is an analytical reference standard intended for use in research and forensic laboratories.[1] As with many novel psychoactive substances, publicly available data on its specific biological activity and comparative performance are limited. Therefore, this guide will focus on the essential characteristics of a certified reference material for synthetic opioids, using this compound as the primary subject and drawing comparisons to the general standards expected for such materials.

Understanding the Role of Certified Reference Materials in Forensic Science

Certified reference materials are fundamental tools in analytical chemistry, ensuring the quality and traceability of measurements.[2][3] In forensic toxicology, CRMs are indispensable for validating analytical methods, calibrating instruments, and ensuring the accuracy of results for controlled substances.[2] The rapid emergence of novel psychoactive substances presents a significant challenge, making the availability of well-characterized reference materials more critical than ever for reliable identification and quantification.[4][5][6]

Physicochemical and Analytical Data Comparison

A comprehensive data package is essential for any certified reference material. This allows researchers and forensic analysts to confirm the identity and purity of the material and to develop and validate their own analytical methods. While specific comparative studies involving this compound are not publicly available, the following table summarizes the known data for this compound and compares it to the types of data typically provided for well-characterized synthetic opioid CRMs.

PropertyThis compoundIdeal Synthetic Opioid CRMImportance in Analysis
Chemical Formula C₁₆H₂₃ClN₂OProvided and verifiedFundamental for mass spectrometry and identity confirmation.
Molecular Weight 294.8 g/mol Provided and verifiedEssential for mass spectrometry-based identification and quantification.
CAS Number 41805-00-9Unique and providedA unique identifier for the chemical substance.
Purity ≥98%High purity (e.g., >98%) with detailed characterization of impuritiesEnsures that the standard is free from interfering substances that could affect analytical results.
Physical Form A crystalline solidClearly described (e.g., solid, oil)Important for handling and preparation of standard solutions.
Solubility DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mLProvided for various relevant solventsCritical for preparing accurate standard solutions for analysis.
Spectroscopic Data λmax: 234 nmComprehensive data including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopyEssential for unambiguous structural elucidation and identity confirmation. Allows for comparison with data from unknown samples.
Chromatographic Data Not publicly availableRetention time data for relevant techniques (e.g., GC-MS, LC-MS)Aids in the development of chromatographic methods for the separation and detection of the analyte in complex matrices.
Certification Analytical Reference StandardCertified Reference Material (CRM) produced under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratoryProvides the highest level of accuracy and traceability, with a comprehensive certificate of analysis that includes a statement of uncertainty.[3]

Experimental Protocols

The utility of a certified reference material is demonstrated through its application in validated analytical methods. While specific experimental protocols for this compound are not detailed in public literature, a general workflow for the analysis of a suspected novel psychoactive substance using a CRM is outlined below.

General Protocol for the Identification of a Novel Psychoactive Substance using a Certified Reference Material
  • Sample Preparation: A sample suspected of containing an NPS is extracted using an appropriate solvent (e.g., methanol, acetonitrile). The extraction method will vary depending on the sample matrix (e.g., seized powder, biological fluid).

  • Preparation of Standard Solutions: A stock solution of the certified reference material (e.g., this compound) is prepared by accurately weighing the solid material and dissolving it in a suitable solvent to a known concentration. A series of working standard solutions are then prepared by serial dilution of the stock solution.

  • Screening Analysis: The sample extract is first analyzed using a rapid screening technique, such as an immunoassay or a general gas chromatography-mass spectrometry (GC-MS) screen.

  • Confirmation Analysis: If the screening test is positive or if a specific compound is suspected, a more specific and sensitive confirmation analysis is performed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).

  • Data Comparison: The analytical data from the unknown sample (e.g., retention time, mass spectrum) is compared to the data obtained from the analysis of the certified reference material under the same instrumental conditions. A match in the data provides a high degree of confidence in the identification of the substance in the sample.

  • Quantification (if required): If the concentration of the substance needs to be determined, a calibration curve is generated using the working standard solutions of the CRM. The concentration of the analyte in the sample is then calculated by comparing its response to the calibration curve.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and analytical application of opioid-like compounds and their reference materials, the following diagrams illustrate a generalized opioid receptor signaling pathway and a typical forensic analysis workflow.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., this compound) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein G Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx K_efflux->Cellular_Response Ca_influx->Cellular_Response

Caption: Generalized μ-opioid receptor signaling pathway.

Forensic_Analysis_Workflow Sample_Receipt Sample Receipt (e.g., Seized Material) Extraction Sample Preparation (Extraction) Sample_Receipt->Extraction Screening Screening Analysis (e.g., GC-MS) Extraction->Screening Confirmation Confirmation Analysis (e.g., LC-MS/MS) Screening->Confirmation Presumptive Positive CRM_Prep CRM Preparation (e.g., this compound) CRM_Prep->Confirmation Data_Analysis Data Analysis & Comparison Confirmation->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Comparative Analysis of Analytical Instruments for the Detection of AH 8529

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of common instrumentation used for the detection and quantification of AH 8529, a synthetic opioid analytical reference standard. As a compound intended for research and forensic applications, the accurate and sensitive measurement of this compound is critical. This document outlines the typical performance characteristics of the primary analytical techniques employed for the analysis of novel psychoactive substances (NPS), including synthetic opioids.

This compound, with the formal name 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide, is structurally categorized as an opioid.[1][2] However, its physiological and toxicological properties are not yet fully understood.[1][2] Due to its recent emergence and primary use in forensic contexts, direct comparative studies on analytical instrumentation for this compound are limited. This guide, therefore, leverages data from studies on the analysis of novel synthetic opioids (NSOs), some of which explicitly include this compound in their methodologies, to provide a robust performance comparison.

The two predominant techniques for the analysis of synthetic opioids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both offer high sensitivity and selectivity, which are crucial for the unambiguous identification and quantification of these potent substances in various matrices.

Quantitative Performance Comparison

The following tables summarize the typical analytical performance parameters for GC-MS and LC-MS/MS in the context of novel synthetic opioid analysis. It is important to note that these values are representative and can vary based on the specific instrument, method parameters, and matrix effects.

Table 1: Typical Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Novel Synthetic Opioid Analysis

ParameterTypical Performance RangeNotes
Limit of Detection (LOD)0.005 - 0.1 ng/mLLC-MS/MS offers excellent sensitivity, with some methods achieving sub-picogram per milliliter detection limits for potent opioids.[3][4]
Limit of Quantification (LOQ)0.05 - 0.5 ng/mLThe LOQ is critical for accurate measurement at low concentrations, particularly in biological samples.[3][5][6]
Linearity (R²)≥ 0.99Calibration curves for NSOs typically show excellent linearity over a range of concentrations.[5]
Accuracy (% Bias)Within ± 15%Methods are generally validated to ensure high accuracy.[5]
Precision (% RSD)< 15%Both intra- and inter-day precision are important for method reproducibility.[5]

Table 2: Typical Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for Novel Synthetic Opioid Analysis

ParameterTypical Performance RangeNotes
Limit of Detection (LOD)0.1 - 1.0 ng/mLWhile generally less sensitive than LC-MS/MS for many NSOs, GC-MS still provides adequate detection limits for forensic applications.
Limit of Quantification (LOQ)0.5 - 5.0 ng/mLThe higher LOQ compared to LC-MS/MS may be a consideration for trace analysis.
Linearity (R²)≥ 0.99GC-MS methods also demonstrate good linearity for the quantification of synthetic opioids.
Accuracy (% Bias)Within ± 20%Accuracy is typically within acceptable limits for forensic analysis.
Precision (% RSD)< 20%Precision is sufficient for reliable quantification.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. Below are generalized methodologies for the analysis of novel synthetic opioids, including this compound, using LC-MS/MS and GC-MS.

LC-MS/MS Method for the Analysis of Novel Synthetic Opioids

This protocol is a composite based on various validated methods for the detection of NSOs in biological matrices.

1. Sample Preparation (e.g., for Blood or Urine)

  • Protein Precipitation: For blood samples, a common and rapid sample preparation technique is protein precipitation. This involves adding a solvent like acetonitrile (B52724) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Dilution: For urine samples, a "dilute-and-shoot" approach is often sufficient, where the sample is simply diluted with a suitable solvent before injection.

  • Internal Standard Addition: An appropriate deuterated internal standard is added to all samples, calibrators, and controls to correct for matrix effects and variations in instrument response.

2. Chromatographic Separation

  • Column: A C18 reversed-phase column is frequently used for the separation of synthetic opioids.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

  • Injection Volume: Typically 1-10 µL.

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for NSOs.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and at least two product ions) are monitored for each analyte to ensure confident identification.

  • Instrumentation: A triple quadrupole (QqQ) or a QTRAP mass spectrometer is commonly used.

GC-MS Method for the Analysis of Novel Synthetic Opioids

This protocol provides a general workflow for the analysis of NSOs using GC-MS.

1. Sample Preparation

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For complex matrices, an extraction step is often necessary to isolate the analytes of interest and remove interfering substances.

  • Derivatization: Some opioids may require derivatization (e.g., silylation) to improve their thermal stability and chromatographic properties. However, many novel synthetic opioids can be analyzed without derivatization.

2. Gas Chromatographic Separation

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17ms, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Splitless injection is often used to maximize sensitivity.

  • Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.

3. Mass Spectrometric Detection

  • Ionization: Electron Ionization (EI) at 70 eV is the standard ionization method, which generates reproducible fragmentation patterns.

  • Acquisition Mode: Full scan mode is often used for screening and identification by comparing the acquired mass spectrum to a spectral library. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

  • Spectral Library: A comprehensive spectral library, such as the Cayman Spectral Library which includes data for this compound, is essential for the confident identification of unknown substances.[1]

Visualizations

Logical Workflow for Forensic Analysis of Suspected Synthetic Opioids

The following diagram illustrates a typical workflow for the forensic analysis of a seized sample suspected of containing a novel synthetic opioid like this compound.

Forensic_Workflow cluster_0 Initial Assessment cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis & Reporting Sample Receipt & Documentation Sample Receipt & Documentation Presumptive Testing Presumptive Testing Sample Receipt & Documentation->Presumptive Testing Extraction/Dilution Extraction / Dilution Presumptive Testing->Extraction/Dilution Positive Result Screening (GC-MS or LC-MS/MS) Screening (GC-MS or LC-MS/MS) Extraction/Dilution->Screening (GC-MS or LC-MS/MS) Confirmation & Quantification (LC-MS/MS) Confirmation & Quantification (LC-MS/MS) Screening (GC-MS or LC-MS/MS)->Confirmation & Quantification (LC-MS/MS) Data Review & Interpretation Data Review & Interpretation Confirmation & Quantification (LC-MS/MS)->Data Review & Interpretation Final Report Final Report Data Review & Interpretation->Final Report

Caption: A typical workflow for the forensic analysis of unknown substances.

Signaling Pathways

Due to the unknown physiological and toxicological properties of this compound, information regarding its specific signaling pathways is not available in the current scientific literature. As an opioid, it is presumed to interact with opioid receptors, but the specifics of its downstream signaling have not been elucidated.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the analysis of novel synthetic opioids, including this compound. LC-MS/MS generally offers superior sensitivity and is often the preferred method for quantification in biological matrices. GC-MS remains a valuable tool, particularly for screening and identification, due to its robust nature and the availability of extensive spectral libraries. The choice of instrument will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available resources. For researchers and forensic scientists, the development and validation of specific methods for this compound on their available instrumentation is a critical step to ensure accurate and reliable results.

References

Comparative Analysis of Fentanyl Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on AH-8529:

Initial investigations for a comparative analysis between AH-8529 and fentanyl analogs revealed a significant data gap for AH-8529. This compound is categorized as an analytical reference standard, and its physiological and toxicological properties are not publicly known.[1] Consequently, a direct experimental comparison with fentanyl analogs is not feasible at this time. This guide will therefore focus on a comprehensive comparative analysis of various fentanyl analogs for which pharmacological data is available.

Introduction to Fentanyl and its Analogs

Fentanyl is a potent synthetic opioid agonist targeting the mu (μ)-opioid receptor, widely used for its analgesic properties.[2] Its chemical structure, a 4-anilidopiperidine core, allows for modifications at several positions, leading to a wide array of fentanyl analogs.[3] These analogs often exhibit varied potencies and pharmacological profiles, making their characterization crucial for understanding their therapeutic potential and public health risks.[4][5] Fentanyl and its analogs are full agonists at the μ-opioid receptor, though their potency can vary significantly.[5] For instance, carfentanil is estimated to be approximately 10,000 times more potent than morphine.[6]

This guide provides a comparative overview of the in vitro and in vivo pharmacological properties of several fentanyl analogs, along with detailed experimental protocols for their characterization.

Data Presentation: In Vitro and In Vivo Pharmacology of Fentanyl Analogs

The following tables summarize key quantitative data for a selection of fentanyl analogs compared to fentanyl and morphine.

Table 1: In Vitro Mu-Opioid Receptor (MOR) Binding Affinity and G-Protein Activation

CompoundMOR Binding Affinity (Ki, nM)GTPγS Functional Assay (% Emax relative to DAMGO)GTPγS Functional Assay (EC50, nM)
Fentanyl1.610532
Morphine---
Acryl fentanyl<196.8-
β-hydroxythiofentanyl<198.7-
Cyclohexyl fentanyl>100013.3-
4-fluoroisobutyrfentanyl<169.8-
Furanyl fentanyl<1102-
Tetrahydrofuranyl fentanyl<199.4390
Acetyl fentanyl64--
Butyryl fentanyl3.5--
Methoxyacetyl fentanyl17--
Cyclopentyl fentanyl6.6--
Cyclopropylfentanyl2.8113% (relative to Fentanyl)8.6
Valerylfentanyl49.760% (relative to Fentanyl)179.8

Data compiled from multiple sources. Note that experimental conditions can vary between studies, affecting absolute values.[4][7]

Table 2: In Vivo Antinociceptive Potency in Mice (Hot Plate or Tail Withdrawal Test)

CompoundED50 (mg/kg)
Fentanyl0.122
Morphine-
Acryl fentanyl0.158
β-hydroxythiofentanyl0.318
Cyclohexyl fentanyl3.18
4-fluoroisobutyrfentanyl0.258
Furanyl fentanyl0.218
Tetrahydrofuranyl fentanyl0.458

ED50 values represent the dose required to produce a maximal antinociceptive effect in 50% of the test subjects.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of opioid compounds.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR).

    • [3H](D-Ala2, N-MePhe4, Gly-ol)-enkephalin ([3H]DAMGO) as the radioligand.

    • Test compounds (e.g., fentanyl analogs).

    • Assay buffer (e.g., Tris-HCl).

    • Naloxone for determining non-specific binding.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [3H]DAMGO and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.

    • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from competition curves.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

  • Materials:

    • Cell membranes expressing the mu-opioid receptor.

    • [35S]GTPγS.

    • GDP.

    • Test compounds (agonists).

    • Assay buffer containing MgCl2 and NaCl.

    • Unlabeled GTPγS for non-specific binding.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of GDP, [35S]GTPγS, and varying concentrations of the test agonist.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

    • Data are analyzed to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).

Hot Plate Test for Analgesia in Mice

This in vivo assay assesses the analgesic effects of a compound by measuring the latency of a mouse to react to a thermal stimulus.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

    • Male CD-1 mice.

    • Test compound and vehicle control.

    • Naltrexone (B1662487) (opioid antagonist for confirmation of mechanism).

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., via subcutaneous injection).

    • At a predetermined time after administration, place each mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time is established to prevent tissue damage.

    • The dose-dependent increase in reaction latency is measured to determine the ED50 of the compound.

    • To confirm opioid receptor-mediated effects, a separate group of mice can be pre-treated with naltrexone before administration of the test compound.[4]

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

G_protein_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) Opioid_Agonist->MOR Binds to G_alpha_GTP->AC Inhibits ATP ATP ATP->AC downstream Downstream Effectors cAMP->downstream Activates analgesia Analgesia downstream->analgesia

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for In Vitro Characterization

experimental_workflow start Start: Synthesize or Acquire Fentanyl Analog binding_assay Radioligand Binding Assay (Determine Ki at MOR) start->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine EC50 and Emax) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Pharmacological Profile Established data_analysis->conclusion

Caption: Workflow for in vitro characterization of fentanyl analogs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AH 8529
Reactant of Route 2
Reactant of Route 2
AH 8529

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.